molecular formula C6H12Br2 B8698799 1,1-Dibromohexane CAS No. 58133-26-9

1,1-Dibromohexane

Cat. No.: B8698799
CAS No.: 58133-26-9
M. Wt: 243.97 g/mol
InChI Key: SAWCWRKKWROPRB-UHFFFAOYSA-N
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Description

1,1-Dibromohexane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58133-26-9

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1,1-dibromohexane

InChI

InChI=1S/C6H12Br2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3

InChI Key

SAWCWRKKWROPRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dibromohexane: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a geminal dihaloalkane, a class of organic compounds with two halogen atoms attached to the same carbon atom. This structural feature imparts unique reactivity to the molecule, making it a valuable intermediate in various organic syntheses. Its applications can be found in the construction of complex molecular architectures, including those relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its characteristic reactivity.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some of these values have been experimentally determined, others are estimated based on computational models.

PropertyValueSource
IUPAC Name This compound[PubChem]
CAS Number 58133-26-9[PubChem]
Molecular Formula C₆H₁₂Br₂[PubChem]
Molecular Weight 243.97 g/mol [PubChem]
Boiling Point 207.3 °C (estimated)ChemicalBook
Melting Point N/A
Density 1.560 g/cm³ (estimated)ChemicalBook
Solubility Insoluble in water; Soluble in organic solvents
Refractive Index 1.493 (estimated)ChemicalBook

Synthesis of this compound

A common and effective method for the synthesis of 1,1-dibromoalkanes is from the corresponding aldehyde. The following protocol details a procedure for the synthesis of this compound from hexanal (B45976), based on a modified Appel reaction.

Experimental Protocol: Synthesis from Hexanal

Reaction: Hexanal + Carbon Tetrabromide + Triphenylphosphine (B44618) → this compound + Triphenylphosphine oxide + Bromoform

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide in dichloromethane to the flask with stirring. The solution will typically turn a characteristic orange-red color, indicating the formation of the phosphorus ylide.

  • After stirring for 30 minutes at 0 °C, add hexanal dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. To remove this, triturate the crude residue with hexane and filter to remove the solid triphenylphosphine oxide.

  • Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Carbon tetrabromide is toxic and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis_of_1_1_Dibromohexane Synthesis of this compound from Hexanal hexanal Hexanal reagents CBr₄, PPh₃ DCM, 0°C to rt hexanal->reagents product This compound reagents->product Reactivity_of_1_1_Dibromohexane Key Reactions of this compound start This compound subst Nucleophilic Substitution (e.g., with Nu⁻) start->subst elim Elimination (e.g., with strong base) start->elim grignard Grignard Formation (e.g., with Mg) start->grignard subst_prod Substituted Product(s) subst->subst_prod elim_prod Hex-1-yne elim->elim_prod grignard_reagent Grignard Reagent grignard->grignard_reagent

An In-depth Technical Guide to 1,1-Dibromohexane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromohexane is a geminal dihaloalkane that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring two bromine atoms on the terminal carbon of a hexane (B92381) chain, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. Additionally, it explores its potential applications in synthetic chemistry, which are of interest to professionals in research, and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical formula C₆H₁₂Br₂ and two bromine atoms attached to the first carbon of a hexane chain is This compound .[1]

The chemical structure of this compound is as follows:

  • Molecular Formula: C₆H₁₂Br₂

  • SMILES: CCCCCC(Br)Br[1]

  • InChI: InChI=1S/C6H12Br2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are estimated, as extensive experimental data for this specific compound is not widely available.

PropertyValueSource
Molecular Weight 243.97 g/mol [1]
Boiling Point 207.32°C (estimated)[2]
Density 1.5600 g/mL (estimated)[2]
Refractive Index 1.4930 (estimated)[2]
CAS Number 58133-26-9[1]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized from its corresponding aldehyde, hexanal (B45976), through a deoxygenative halogenation reaction. A modern and efficient method utilizes tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602).[3] This protocol is advantageous due to its rapid reaction time and practical application for a variety of aldehydes.

Reaction:

Hexanal → this compound

Reagents and Materials:

  • Hexanal

  • Tetrabutylammonium tribromide (TBATB)

  • Triphenyl phosphite (P(OPh)₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of hexanal (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add triphenyl phosphite (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tetrabutylammonium tribromide (1.2 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Synthesis of this compound from Hexanal

The following diagram illustrates the synthetic pathway for the preparation of this compound from hexanal using a modern deoxygenative bromination method.

Synthesis_of_1_1_Dibromohexane Hexanal Hexanal Product This compound Hexanal->Product Deoxygenative Bromination Reagents P(OPh)₃, TBATB DCM, 0°C to rt Reagents->Hexanal

Caption: Synthetic route to this compound from Hexanal.

The Corey-Fuchs Reaction: A Related Synthetic Application

While the above protocol is a direct method, the Corey-Fuchs reaction is a classic and highly relevant transformation for aldehydes that proceeds through a gem-dibromoolefin intermediate. This reaction is fundamental in synthetic chemistry for the one-carbon homologation of aldehydes to terminal alkynes. The initial step to form the dibromoolefin is analogous to the synthesis of a saturated gem-dibromide.

The following diagram outlines the general workflow of the Corey-Fuchs reaction, which highlights the importance of gem-dihalo compounds in organic synthesis.

Corey_Fuchs_Reaction Aldehyde Aldehyde (R-CHO) Dibromoolefin 1,1-Dibromo-1-alkene (R-CH=CBr₂) Aldehyde->Dibromoolefin Wittig-like Reaction Reagents1 CBr₄, PPh₃ Reagents1->Aldehyde Alkyne Terminal Alkyne (R-C≡CH) Dibromoolefin->Alkyne Elimination & Metal-Halogen Exchange Reagents2 2. n-BuLi Reagents2->Dibromoolefin

Caption: General workflow of the Corey-Fuchs reaction.

Applications in Research and Development

As a geminal dihalide, this compound is a precursor for a variety of functional groups. Its primary utility in a research and drug development context lies in its role as a synthetic intermediate.

  • Alkyne Synthesis: As illustrated by the Corey-Fuchs reaction, gem-dihaloalkanes can be converted into terminal alkynes. Alkynes are a cornerstone of modern synthetic chemistry, participating in reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira couplings, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals.

  • Grignard Reagent Formation: The bromine atoms can be replaced by lithium and then quenched with an electrophile, or potentially used to form Grignard reagents, enabling the formation of new carbon-carbon bonds.

While direct biological activity of this compound has not been reported, its utility as a precursor to synthetically valuable functional groups makes it a compound of interest for medicinal chemists and researchers in the field of organic synthesis.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. This guide has provided the most current information on its properties, a detailed protocol for its synthesis, and an overview of its potential applications in organic synthesis. For researchers engaged in the development of novel molecular entities, understanding the synthetic utility of such building blocks is paramount. The methodologies and conceptual frameworks presented herein are intended to support further research and application of this compound in the broader scientific community.

References

A Technical Guide to the Synthesis of 1,1-Dibromoalkanes from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 1,1-dibromoalkanes and their alkene analogues from aldehydes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights into these crucial transformations. 1,1-Dihaloalkanes and 1,1-dihaloalkenes are valuable synthetic intermediates, serving as precursors for a variety of functional groups, including alkynes, and as building blocks in the synthesis of complex molecules.

Introduction

The conversion of an aldehyde to a geminal dihalide is a fundamental transformation in organic synthesis. Specifically, 1,1-dibromoalkanes and 1,1-dibromoalkenes are versatile intermediates. The former can be used in a variety of coupling reactions, while the latter are well-known precursors to terminal alkynes via the Corey-Fuchs reaction. This guide will detail two primary synthetic strategies: the synthesis of 1,1-dibromoalkenes via the Corey-Fuchs reaction and the direct deoxygenative dibromination of aldehydes to yield 1,1-dibromoalkanes.

Synthesis of 1,1-Dibromoalkenes via the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a widely used method for the one-carbon homologation of an aldehyde to a 1,1-dibromoalkene.[1][2] This reaction serves as the first step in the two-step synthesis of terminal alkynes from aldehydes.[1] The reaction typically involves the treatment of an aldehyde with a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Reaction Mechanism

The mechanism of the Corey-Fuchs reaction begins with the formation of a phosphorus ylide. Triphenylphosphine attacks carbon tetrabromide to form a phosphonium (B103445) salt, which then reacts to form the dibromomethylenetriphenylphosphorane ylide. This ylide then reacts with the aldehyde in a manner analogous to the Wittig reaction to yield the 1,1-dibromoalkene and triphenylphosphine oxide as a byproduct.[1] The addition of zinc dust can facilitate the formation of the ylide, leading to higher yields and easier separation of the product.[3]

Experimental Data

The Corey-Fuchs reaction is applicable to a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. The yields are generally good to excellent.

Aldehyde SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)CBr₄, PPh₃Dichloromethane0 to rt195[4]
4-Nitrobenzaldehyde (B150856)CBr₄, PPh₃Dichloromethane0 to rt194[4]
4-MethoxybenzaldehydeCBr₄, PPh₃Dichloromethane0 to rt196[4]
CinnamaldehydeCBr₄, PPh₃Dichloromethane0 to rt192[4]
CyclohexanecarboxaldehydeCBr₄, PPh₃Dichloromethane0 to rt185[4]
OctanalCBr₄, PPh₃Dichloromethane0 to rt188[4]
Detailed Experimental Protocol: Synthesis of 1,1-Dibromo-2-phenylethene

Materials:

  • Benzaldehyde

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

Procedure:

  • To a solution of triphenylphosphine (3.0 eq) in dry DCM (10 mL per mmol of aldehyde) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq) portionwise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of benzaldehyde (1.0 eq) in dry DCM (2 mL per mmol of aldehyde) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography (eluting with hexanes) to afford the pure 1,1-dibromo-2-phenylethene.[5]

Deoxygenative Dibromination to 1,1-Dibromoalkanes

A more direct conversion of aldehydes to 1,1-dibromoalkanes, without the formation of a double bond, can be achieved through deoxygenative dibromination. This method is particularly useful when the corresponding saturated gem-dihalide is the desired product.

Method 1: Tetrabutylammonium (B224687) Tribromide and Triphenyl Phosphite (B83602)

A rapid and practical method for the synthesis of gem-dibromoalkanes from aldehydes utilizes tetrabutylammonium tribromide (TBATB) and triphenyl phosphite.[6][7] This protocol is notable for its mild conditions and rapid reaction times, often completing within 10 minutes.[6]

While the detailed mechanism is not fully elucidated in the initial literature, it is proposed to proceed through a deoxygenative pathway. The triphenyl phosphite likely acts as an oxygen acceptor, while the tetrabutylammonium tribromide serves as the bromine source. The reaction avoids the formation of a phosphorus ylide intermediate characteristic of the Corey-Fuchs reaction.

This method is effective for both aromatic and aliphatic aldehydes, providing good to excellent yields.

Aldehyde SubstrateReagentsSolventTemperature (°C)Time (min)Yield (%)Reference
4-NitrobenzaldehydeTBATB, P(OPh)₃Dichloromethane0 to rt1095[6][7]
4-ChlorobenzaldehydeTBATB, P(OPh)₃Dichloromethane0 to rt1092[6][7]
4-MethylbenzaldehydeTBATB, P(OPh)₃Dichloromethane0 to rt1093[6][7]
BenzaldehydeTBATB, P(OPh)₃Dichloromethane0 to rt1090[6][7]
2-NaphthaldehydeTBATB, P(OPh)₃Dichloromethane0 to rt1094[6][7]
DodecanalTBATB, P(OPh)₃Dichloromethane0 to rt1085[6][7]

Materials:

  • 4-Nitrobenzaldehyde

  • Tetrabutylammonium tribromide (TBATB)

  • Triphenyl phosphite (P(OPh)₃)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous DCM, add triphenyl phosphite (1.2 eq) at room temperature under an argon atmosphere.

  • Cool the mixture to 0 °C and add tetrabutylammonium tribromide (1.2 eq) portionwise.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Method 2: Triphenylphosphine and 1,2-Dihaloethanes

An alternative deoxygenative halogenation of aldehydes can be achieved using triphenylphosphine in combination with a 1,2-dihaloethane, such as 1,2-dibromoethane.[8] This method provides a mild route to gem-dihalides.

The proposed mechanism involves the formation of an iodophosphonium salt in situ when using 1,2-diiodoethane, which then activates the aldehyde for nucleophilic attack by the halide. A similar mechanism is expected with 1,2-dibromoethane. This pathway represents an Sₙ2-type process.[8]

Purification: Removal of Triphenylphosphine Oxide

A common challenge in reactions employing triphenylphosphine is the removal of the byproduct, triphenylphosphine oxide (TPPO). While chromatography is effective, several chromatography-free methods have been developed.

  • Precipitation with Zinc Chloride: TPPO can be selectively precipitated from polar solvents like ethanol (B145695) by the addition of a solution of zinc chloride. The resulting ZnCl₂(TPPO)₂ adduct is insoluble and can be removed by filtration.[1][5]

  • Solvent Trituration/Crystallization: TPPO is poorly soluble in non-polar solvents such as hexanes and ether. Triturating the crude reaction mixture with these solvents can effectively precipitate the TPPO.[2][9][10]

Visualizations

Corey_Fuchs_Mechanism reagents PPh₃ + CBr₄ ylide [Ph₃P=CBr₂] Ylide reagents->ylide Formation of Ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Aldehyde aldehyde R-CHO Aldehyde aldehyde->oxaphosphetane product R-CH=CBr₂ 1,1-Dibromoalkene oxaphosphetane->product Elimination byproduct Ph₃P=O oxaphosphetane->byproduct

Caption: Mechanism of the Corey-Fuchs Reaction.

Deoxygenative_Dibromination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification aldehyde Aldehyde (R-CHO) reaction_mix Reaction Mixture aldehyde->reaction_mix reagents TBATB + P(OPh)₃ reagents->reaction_mix solvent DCM, 0°C to rt quench Quench (aq. NaHCO₃) reaction_mix->quench extract Extract (DCM) quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product 1,1-Dibromoalkane (R-CHBr₂) chromatography->product

Caption: Experimental workflow for deoxygenative dibromination.

References

1,1-Dibromohexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a concise summary of the key physicochemical properties of 1,1-Dibromohexane, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a halogenated alkane. Its properties are primarily determined by the presence of two bromine atoms on the terminal carbon of a hexane (B92381) chain.

PropertyValueSource
Molecular Formula C6H12Br2[1]
Molecular Weight 243.97 g/mol [1][2][3][4]
IUPAC Name This compound[1]
CAS Number 58133-26-9[1][5]
Canonical SMILES CCCCCC(Br)Br[5]
Exact Mass 243.92853 Da[1][5]
Monoisotopic Mass 241.93058 Da[1][2]
Heavy Atom Count 8[2][5]
Rotatable Bond Count 4[2][5]
Complexity 43.8[5]
XLogP3 4.2[1]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 0[5]

Synthesis and Reactivity

While detailed experimental protocols for specific reactions involving this compound are not extensively documented in publicly available literature, its reactivity is characteristic of geminal dihalides. The presence of two bromine atoms on the same carbon atom makes it a precursor for various synthetic transformations. For instance, it can undergo elimination reactions to form alkynes or be used in the formation of aldehydes and ketones through hydrolysis. Its reactivity is analogous to other 1-bromoalkanes, which are known to participate in nucleophilic substitution reactions and the formation of Grignard reagents[6].

Applications in Research and Development

Due to its chemical nature, this compound can serve as a building block in organic synthesis. The introduction of a six-carbon chain with a reactive functional group can be a key step in the synthesis of more complex molecules with potential applications in materials science and as intermediates for pharmaceuticals.

Logical Relationship of Properties

The following diagram illustrates the relationship between the fundamental properties of this compound.

Molecular_Formula Molecular Formula (C6H12Br2) Molecular_Weight Molecular Weight (243.97 g/mol) Molecular_Formula->Molecular_Weight Structure Chemical Structure (CCCCCC(Br)Br) Molecular_Formula->Structure Reactivity Chemical Reactivity Structure->Reactivity Applications Potential Applications Reactivity->Applications

Caption: Interrelation of this compound's core properties.

References

Spectroscopic Profile of 1,1-Dibromohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dibromohexane, a geminal dihaloalkane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic values. These predictions are based on the analysis of structurally similar compounds, such as 1,1-dibromoethane, and established principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~5.9Triplet~7.01H
H-2~2.2Quintet~7.02H
H-3~1.4Sextet~7.02H
H-4~1.3Sextet~7.02H
H-5~1.3Quintet~7.02H
H-6~0.9Triplet~7.03H

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)
C-1~35
C-2~38
C-3~31
C-4~28
C-5~22
C-6~14

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeIntensity
2950-2850C-H stretch (alkane)Strong
1465C-H bend (alkane)Medium
690-550C-Br stretchStrong
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
m/zProposed FragmentNotes
242/244/246[C₆H₁₂Br₂]⁺ (Molecular Ion)Isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).
163/165[C₆H₁₂Br]⁺Loss of one bromine atom. Isotopic pattern for one bromine atom (approx. 1:1 ratio).
83[C₆H₁₁]⁺Loss of two bromine atoms.
71[C₅H₁₁]⁺Cleavage of C-C bond.
57[C₄H₉]⁺Cleavage of C-C bond.
43[C₃H₇]⁺Cleavage of C-C bond.
29[C₂H₅]⁺Cleavage of C-C bond.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Initiate the sample scan. The instrument will record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a soft, lint-free tissue soaked in isopropanol or acetone and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and elution of the compound.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-300).

    • Use electron ionization (EI) at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

  • Data Acquisition and Analysis: The GC will separate the sample components, and the mass spectrometer will record the mass spectrum of the eluting this compound. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak are then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Interpretation Compound Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Transfer Transfer to Sample Holder Dissolution->Transfer NMR NMR Spectrometer Transfer->NMR IR IR Spectrometer Transfer->IR MS Mass Spectrometer Transfer->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Analysis Spectral Analysis (Peak Picking, Integration) Process->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Caption: Workflow for Spectroscopic Analysis.

1,1-Dibromohexane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a geminal dihalide alkane that serves as a versatile intermediate in organic synthesis. Its chemical reactivity, stemming from the two bromine atoms on the same carbon, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, key reactions, and safety information.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number. It is also known by several other names in chemical literature and databases.

IdentifierValue
CAS Number 58133-26-9[1]
IUPAC Name This compound[1]
Synonyms Dibromohexane, Hexane (B92381), 1,1-dibromo-, Hexane, dibromo-, SCHEMBL249550, DTXSID00473194, SAWCWRKKWROPRB-UHFFFAOYSA-N[1]
Molecular Formula C6H12Br2[2]
Molecular Weight 243.97 g/mol [1]
SMILES CCCCCC(Br)Br[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Boiling Point 207.32°C (estimate)[2]
Density 1.5600 g/cm³ (estimate)[2]
Refractive Index 1.4930 (estimate)[2]
XLogP3 4.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 4
Exact Mass 243.92853 u
Complexity 43.8

Synthesis of this compound

Experimental Protocol: Synthesis of 1,1-Dibromo-1-hexene from Hexanal (B45976) (Corey-Fuchs Reaction)

This two-step procedure first generates the dibromomethylene ylide from triphenylphosphine (B44618) and carbon tetrabromide, which then reacts with hexanal to form 1,1-dibromo-1-hexene.

Materials:

  • Triphenylphosphine (PPh3)

  • Carbon tetrabromide (CBr4)

  • Hexanal

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

Step 1: Formation of 1,1-Dibromo-1-hexene

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. The solution will typically turn from colorless to a yellow or orange color.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Slowly add a solution of hexanal (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to obtain 1,1-dibromo-1-hexene.

Step 2: Reduction of 1,1-Dibromo-1-hexene to this compound A standard reduction method, such as catalytic hydrogenation, can be employed to reduce the double bond of 1,1-dibromo-1-hexene to yield this compound.

Corey_Fuchs_Reaction Hexanal Hexanal Reagents1 PPh₃, CBr₄ in CH₂Cl₂ Hexanal->Reagents1 Dibromoalkene 1,1-Dibromo-1-hexene Reagents1->Dibromoalkene Reagents2 Reduction (e.g., H₂, Pd/C) Dibromoalkene->Reagents2 Dibromohexane This compound Reagents2->Dibromohexane

Caption: Synthesis of this compound.

Key Reactions of this compound

This compound can undergo several important reactions, making it a useful synthetic intermediate.

Elimination Reactions to form Alkynes

Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, can lead to a double dehydrohalogenation to form 1-hexyne. This is a common method for the preparation of terminal alkynes.[3]

Experimental Protocol: Synthesis of 1-Hexyne from this compound

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃) or an inert high-boiling solvent like mineral oil

  • Hexane or ether for extraction

  • Dilute acid (e.g., HCl) for workup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add sodium amide (at least 2 equivalents).

  • Cool the flask to -78 °C and condense liquid ammonia into the flask.

  • Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of an inert solvent (e.g., ether) to the stirred suspension of sodium amide in liquid ammonia.

  • Stir the reaction mixture at -78 °C for several hours.

  • After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water to the residue and extract the product with hexane or ether.

  • Wash the organic layer with dilute acid and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and carefully distill to obtain 1-hexyne.

Elimination_Reaction Dibromohexane This compound Reagents Strong Base (e.g., 2 NaNH₂) Dibromohexane->Reagents Hexyne 1-Hexyne Reagents->Hexyne

Caption: Formation of 1-Hexyne.

Grignard Reagent Formation

While the formation of a Grignard reagent from a gem-dihalide is not as straightforward as from a monohalide, it is theoretically possible. The reaction with magnesium metal in an anhydrous ether solvent could potentially lead to the formation of a Grignard reagent, which would be a highly reactive and versatile intermediate. However, side reactions such as elimination or Wurtz-type coupling may be significant.

Applications

While specific large-scale industrial applications of this compound are not widely documented, its role as a synthetic intermediate is of significant interest to researchers. Its ability to be converted into terminal alkynes makes it a valuable precursor for a variety of further transformations, including:

  • Click Chemistry: Terminal alkynes are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • Sonogashira Coupling: Formation of carbon-carbon bonds by coupling with aryl or vinyl halides.

  • Alkynylation Reactions: Introduction of an alkynyl group into other molecules.

These subsequent reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Health Hazards: Organobromine compounds can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • Flammability: While not highly flammable, it should be kept away from open flames and high temperatures.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Spectroscopic Data

While a specific spectrum for this compound is not provided in the search results, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum would be complex due to the presence of multiple methylene (B1212753) groups. The single proton on the carbon bearing the two bromine atoms (C1) would appear as a triplet at a significantly downfield chemical shift due to the deshielding effect of the bromine atoms. The adjacent methylene protons (C2) would appear as a multiplet, and the remaining methylene groups and the terminal methyl group would appear further upfield.

  • ¹³C NMR: The carbon atom bonded to the two bromine atoms (C1) would appear at a characteristic downfield chemical shift. The other carbon signals would appear in the typical aliphatic region.

  • IR Spectroscopy: The spectrum would show characteristic C-H stretching and bending vibrations for an alkane. A strong absorption band corresponding to the C-Br stretching vibration would also be present.

This guide provides a foundational understanding of this compound for professionals in research and development. For any specific application or experimental work, it is crucial to consult primary literature and relevant safety documentation.

References

Mechanism of 1,1-Dibromoalkane Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the core mechanisms of 1,1-dibromoalkane formation, prepared for researchers, scientists, and drug development professionals.

Introduction

1,1-Dibromoalkanes, also known as geminal-dibromides, are versatile synthetic intermediates in organic chemistry. Their utility stems from their ability to undergo a variety of transformations, including conversion to aldehydes, ketones, and terminal alkynes, and participation in carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the primary mechanisms for synthesizing these valuable compounds, focusing on transformations from carbonyls and terminal alkynes. Detailed mechanistic pathways, experimental protocols, and quantitative data are presented to aid researchers in the practical application of these methods.

Synthesis from Aldehydes via Appel-Type Reaction

The direct conversion of aldehydes to 1,1-dibromoalkanes is a robust and widely used method. This transformation is typically achieved using a combination of a phosphorus-based reagent and a bromine source, analogous to the conditions of the Appel reaction. A common and effective reagent system involves triphenylphosphine (B44618) (PPh₃) or a phosphite (B83602) ester like triphenyl phosphite (P(OPh)₃) in combination with a source of electrophilic bromine such as carbon tetrabromide (CBr₄) or a tribromide salt.

Core Mechanism

The reaction proceeds through several key steps, beginning with the activation of the phosphorus reagent by the bromine source. The driving force for the reaction is the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine oxide or phosphate (B84403) byproduct.

The generally accepted mechanism involves:

  • Formation of a Bromophosphonium Intermediate: Triphenylphosphine, a strong nucleophile, attacks a bromine atom from the bromine source (e.g., CBr₄), displacing a tribromomethyl anion and forming a bromotriphenylphosphonium bromide ion pair.

  • Formation of the Dibromophosphorane: The highly reactive bromotriphenylphosphonium cation reacts with another equivalent of triphenylphosphine to generate a dibromotriphenylphosphorane (Ph₃PBr₂) and triphenylphosphine oxide. Alternatively, in systems not using CBr4, the phosphonium (B103445) bromide can be the active species.

  • Activation of the Aldehyde: The aldehyde's carbonyl oxygen attacks the electrophilic phosphorus atom of the dibromophosphorane (or a related phosphonium species), forming a key alkoxyphosphonium intermediate.

  • First Bromide Substitution: A bromide ion attacks the activated carbonyl carbon. This step is an Sₙ2-type displacement, leading to the formation of an α-bromoalkoxyphosphonium salt.

  • Second Bromide Substitution: A second bromide ion attacks the phosphorus atom, which facilitates the collapse of the intermediate. The strong P=O bond is formed, eliminating triphenylphosphine oxide and delivering the second bromine atom to the carbon, yielding the final 1,1-dibromoalkane.

Visualization of the Signaling Pathway

appel_mechanism reagent reagent intermediate intermediate product product arrow_label arrow_label aldehyde R-CHO Aldehyde alkoxyphosphonium Alkoxyphosphonium Salt [R-CH(O-P(OPh)₃Br)]⁺ Br⁻ aldehyde->alkoxyphosphonium Attack on P p_reagents P(OPh)₃ or PPh₃ + [Bu₄N]Br₃ activated_p Dibromophosphorane (PhO)₃PBr₂ p_reagents->activated_p activated_p->alkoxyphosphonium alpha_bromo α-Bromoalkoxyphosphonium [R-CH(Br)-O-P(OPh)₃]⁺ Br⁻ alkoxyphosphonium->alpha_bromo SN2 attack by Br⁻ gem_dibromide R-CHBr₂ 1,1-Dibromoalkane alpha_bromo->gem_dibromide Collapse & P=O formation byproduct P(OPh)₃=O Triphenyl Phosphate alpha_bromo->byproduct hydrobromination_mechanism reagent reagent intermediate intermediate product product arrow_label arrow_label alkyne R-C≡CH Terminal Alkyne vinyl_cation Vinyl Carbocation [R-C⁺=CH₂] alkyne->vinyl_cation Protonation hbr1 HBr (1 eq.) hbr1->vinyl_cation vinyl_bromide R-C(Br)=CH₂ Vinyl Bromide vinyl_cation->vinyl_bromide Br⁻ attack carbocation2 Carbocation [R-C⁺(Br)-CH₃] vinyl_bromide->carbocation2 Protonation hbr2 HBr (1 eq.) hbr2->carbocation2 gem_dibromide R-C(Br)₂-CH₃ 1,1-Dibromoalkane carbocation2->gem_dibromide Br⁻ attack

Navigating the Unseen: A Technical Guide to the Safe Handling of 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1,1-Dibromohexane. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from analogous compounds, including other dibromohexane isomers and 1,1-dibromoethane, alongside general safety protocols for halogenated hydrocarbons. This document is intended to empower laboratory personnel with the knowledge to manage the risks associated with the use of this compound in a research and development setting.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₂Br₂PubChem[1]
Molecular Weight 243.97 g/mol PubChem[1]
Appearance Likely a liquidInferred from related bromoalkanes
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Insoluble in water; Soluble in organic solventsInferred from general properties of bromoalkanes[2]
Computed XLogP3 4.2PubChem[1]

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not established. However, based on the hazard profiles of isomeric and analogous compounds, the following potential hazards should be assumed:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

  • Carcinogenicity: Some halogenated hydrocarbons are suspected of causing cancer based on animal data.[3]

Note: This classification is inferred and should be treated as a precautionary guideline.

Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound.

3.1. Handling:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent inhalation of vapors or mists.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Do not eat, drink, or smoke in the work area.[3]

3.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[3][6]

  • Containers should be clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications & Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving may be appropriate for extended handling. Always inspect gloves for integrity before use.[5][7]
Eye Protection Safety goggles or a face shieldTightly fitting safety goggles are essential to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[7]
Skin and Body Protection Laboratory coatA flame-retardant lab coat should be worn and buttoned to its full length.[5]
Respiratory Protection RespiratorA NIOSH-approved respirator with an organic vapor cartridge may be required if work is not performed in a fume hood or if exposure limits are likely to be exceeded.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4]

  • Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (see Section 4).[9]

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[4]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9][10]

Experimental Protocols

Standard Operating Procedure for Handling Liquid this compound

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Don all required personal protective equipment (nitrile gloves, safety goggles, lab coat).

    • Have a spill kit readily accessible.

    • Ensure an eyewash station and safety shower are unobstructed and operational.

  • Handling:

    • Perform all manipulations of this compound inside the chemical fume hood.

    • Carefully uncap the container, avoiding any splashes.

    • Use a clean, dry pipette or syringe to transfer the desired volume of liquid.

    • Dispense the liquid slowly and carefully into the reaction vessel.

    • Securely recap the stock container immediately after use.

  • Post-Handling:

    • Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent, followed by washing with soap and water.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Spill Kit & Safety Equipment prep2->prep3 handle1 Carefully Uncap Container prep3->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Recap Container handle2->handle3 post1 Decontaminate Glassware & Surfaces handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for the safe handling of this compound.

PPE_Selection cluster_core Core PPE cluster_additional Additional PPE (Task-Dependent) ppe1 Safety Goggles ppe2 Nitrile/Neoprene Gloves ppe3 Lab Coat ppe4 Face Shield ppe5 Respirator (Organic Vapor Cartridge) handler Researcher Handling This compound handler->ppe1 handler->ppe2 handler->ppe3 handler->ppe4 Splash Hazard handler->ppe5 Inadequate Ventilation

Caption: Personal Protective Equipment selection for handling this compound.

References

Literature review of 1,1-Dibromohexane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining 1,1-dibromohexane, a valuable geminal dihalide intermediate in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its geminal dibromo functionality allows for a range of subsequent transformations, such as the formation of aldehydes, alkynes, and more complex carbon skeletons. This guide focuses on the most prevalent and practical methods for its preparation, providing detailed procedural information and comparative data.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are discussed herein: the conversion of hexanal (B45976) via a two-step sequence involving a Corey-Fuchs reaction followed by reduction, and the direct hydrobromination of a terminal alkyne.

Method 1: From Hexanal via Corey-Fuchs Reaction and Subsequent Reduction

This is a widely applicable two-step method for converting an aldehyde to a 1,1-dibromoalkane. The first step involves the olefination of hexanal to form 1,1-dibromo-1-heptene, which is then reduced to the target compound.

The Corey-Fuchs reaction utilizes a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide to convert an aldehyde into a 1,1-dibromoalkene.

Experimental Protocol:

  • Reagents and Materials:

  • Procedure:

    • To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 equivalents).

    • Stir the resulting mixture at 0 °C for 15 minutes.

    • To this solution, add a solution of hexanal (1.0 equivalent) in dry DCM.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Upon completion, triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1,1-dibromo-1-heptene.

Quantitative Data:

ReagentMolar Ratio (to Hexanal)
Triphenylphosphine3.0
Carbon tetrabromide1.5
Hexanal1.0
Typical Yield -
1,1-Dibromo-1-heptene80-90%

Reaction Pathway:

Corey_Fuchs cluster_ylide_formation Ylide Formation Hexanal Hexanal Intermediate Betaine Intermediate Hexanal->Intermediate + Ylide Ylide Ph₃P=CBr₂ (Ylide) Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Product1 1,1-Dibromo-1-heptene Oxaphosphetane->Product1 Byproduct1 Ph₃P=O Oxaphosphetane->Byproduct1 PPh₃ PPh₃ Ylide_Intermediate Ylide_Intermediate PPh₃->Ylide_Intermediate + CBr₄ Ylide_Intermediate->Ylide

Caption: Corey-Fuchs reaction pathway for the synthesis of 1,1-dibromo-1-heptene from hexanal.

The double bond in 1,1-dibromo-1-heptene can be selectively reduced to a single bond using methods such as catalytic hydrogenation or diimide reduction. Diimide reduction is a metal-free alternative that is often preferred to avoid potential side reactions associated with catalytic hydrogenation of halogenated compounds.

Experimental Protocol (Diimide Reduction):

  • Reagents and Materials:

    • 1,1-Dibromo-1-heptene

    • 2-Nitrobenzenesulfonylhydrazide (NBSH)

    • Triethylamine (B128534) (TEA)

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask, dissolve 1,1-dibromo-1-heptene (1.0 equivalent) in dichloromethane.

    • Add 2-nitrobenzenesulfonylhydrazide (20 equivalents) to the solution.

    • Add triethylamine (a volume equivalent to the DCM) to the mixture.

    • Stir the suspension gently for 6 hours at room temperature under an inert atmosphere.

    • After the reaction is complete, filter the mixture.

    • Wash the filtrate sequentially with dichloromethane, dimethylformamide, a 1:1 mixture of dimethylformamide/water, tetrahydrofuran, and finally dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data:

ReagentMolar Ratio (to 1,1-Dibromo-1-heptene)
1,1-Dibromo-1-heptene1.0
2-Nitrobenzenesulfonylhydrazide20.0
Triethylamine- (used as a co-solvent)
Typical Yield -
This compound>90%

Reaction Pathway:

Diimide_Reduction cluster_diimide_generation Diimide Generation Dibromoalkene 1,1-Dibromo-1-heptene TransitionState Cyclic Transition State Dibromoalkene->TransitionState + Diimide Diimide Diimide (N₂H₂) Product2 This compound TransitionState->Product2 Byproduct2 N₂ TransitionState->Byproduct2 NBSH 2-Nitrobenzenesulfonylhydrazide NBSH->Diimide + TEA TEA Triethylamine

Caption: Diimide reduction of 1,1-dibromo-1-heptene to this compound.

Method 2: From a Terminal Alkyne via Hydrobromination

An alternative approach to geminal dibromides is the hydrobromination of a terminal alkyne. While the Markovnikov addition of HBr to 1-hexyne (B1330390) would yield 2,2-dibromohexane, the anti-Markovnikov addition is required to obtain the 1,1-disubstituted product. This can be challenging to achieve selectively for the formation of a 1,1-dibromoalkane. Radical addition of HBr to a terminal alkyne typically results in the formation of a 1-bromoalkene, and with excess HBr, can lead to a 1,2-dibromoalkane. Therefore, this route is less direct for the specific synthesis of this compound.

Summary of Synthetic Methods

MethodStarting MaterialKey ReagentsIntermediateAdvantagesDisadvantages
Corey-Fuchs Reaction & Reduction HexanalPPh₃, CBr₄, 2-Nitrobenzenesulfonylhydrazide, TEA1,1-Dibromo-1-hepteneHigh yielding, reliable, and applicable to a wide range of aldehydes.Two-step process, requires stoichiometric amounts of phosphine (B1218219) reagents.
Alkyne Hydrobromination 1-HexyneHBr, radical initiator1-Bromo-1-hexenePotentially a one-pot reaction.Difficult to control regioselectivity to obtain the 1,1-dibromo product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from hexanal. The Corey-Fuchs reaction provides a high-yielding route to the intermediate 1,1-dibromo-1-heptene, which can be efficiently reduced to the desired product using diimide. This method offers good control and high yields, making it a preferred choice for laboratory-scale synthesis. While the hydrobromination of a terminal alkyne presents a more direct theoretical pathway, controlling the regioselectivity to favor the formation of the 1,1-dibromo isomer remains a significant synthetic challenge. Researchers and drug development professionals can utilize the detailed protocols and comparative data in this guide to effectively synthesize this compound for their specific applications.

Methodological & Application

Application Notes and Protocols: The Use of 1,1-Dibromohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a versatile geminal dihalide that serves as a key building block in a variety of organic transformations. Its primary utility lies in its role as a precursor to terminal alkynes, which are crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in two principal synthetic strategies: the Corey-Fuchs reaction and double dehydrohalogenation. Additionally, a protocol for the preparation of this compound from hexanal (B45976) is included.

Synthesis of this compound from Hexanal

The conversion of an aldehyde to a 1,1-dibromoalkane is a fundamental transformation that provides the starting material for subsequent alkyne synthesis. This process typically involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618).

Experimental Protocol: Synthesis of this compound

Reaction: Hexanal + CBr₄ + 2 PPh₃ → this compound + OPPh₃ + CHBr₃

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Hexanal 100.16 10.0 g 0.10
Carbon Tetrabromide (CBr₄) 331.63 33.2 g 0.10
Triphenylphosphine (PPh₃) 262.29 52.5 g 0.20

| Dichloromethane (B109758) (DCM) | - | 200 mL | - |

Procedure:

  • To a stirred solution of triphenylphosphine (52.5 g, 0.20 mol) in dry dichloromethane (200 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (33.2 g, 0.10 mol) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of hexanal (10.0 g, 0.10 mol) in dry dichloromethane (50 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381) or petroleum ether eluent to afford pure this compound.

Expected Yield: 70-85%

Application 1: Synthesis of 1-Hexyne (B1330390) via Double Dehydrohalogenation

Double dehydrohalogenation of this compound using a strong base is a direct method for the synthesis of the terminal alkyne, 1-hexyne. This reaction proceeds through two sequential E2 elimination steps.[1]

Experimental Protocol: Double Dehydrohalogenation of this compound

Reaction: this compound + 2 NaNH₂ → 1-Hexyne + 2 NaBr + 2 NH₃

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
This compound 243.97 12.2 g 0.05
Sodium Amide (NaNH₂) 39.01 4.3 g 0.11
Liquid Ammonia (B1221849) (NH₃) - 100 mL -
Ammonium (B1175870) Chloride (NH₄Cl) 53.49 q.s. -

| Diethyl Ether | - | 100 mL | - |

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia (approx. 100 mL) at -78 °C.

  • Carefully add sodium amide (4.3 g, 0.11 mol) to the liquid ammonia with stirring.

  • Add a solution of this compound (12.2 g, 0.05 mol) in a minimal amount of dry diethyl ether dropwise to the sodium amide suspension over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Add diethyl ether (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting 1-hexyne by fractional distillation.

Quantitative Data:

SubstrateBase (equiv.)SolventTime (h)Temperature (°C)Yield (%)
This compoundNaNH₂ (2.2)Liq. NH₃2-78 to RT60-70
1,1-DibromopentaneNaNH₂ (2.2)Liq. NH₃2-78 to RT~65

Logical Relationship Diagram: Double Dehydrohalogenation

Double_Dehydrohalogenation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products Dibromohexane This compound E2_1 First E2 Elimination Dibromohexane->E2_1 Base Strong Base (e.g., NaNH₂) Base->E2_1 E2_2 Second E2 Elimination Base->E2_2 Intermediate Bromoalkene Intermediate E2_1->Intermediate Intermediate->E2_2 Alkyne 1-Hexyne E2_2->Alkyne

Caption: Double dehydrohalogenation of this compound.

Application 2: Synthesis of 1-Heptyne (B1330384) via the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a powerful two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[2] In the context of this compound, this gem-dihalide is an intermediate formed from an aldehyde (hexanal) which is then converted to the corresponding terminal alkyne (1-heptyne).

Experimental Protocol: Corey-Fuchs Reaction with Hexanal

Step 1: Synthesis of 1,1-Dibromo-1-heptene

Reaction: Hexanal + CBr₄ + 2 PPh₃ → 1,1-Dibromo-1-heptene + OPPh₃ + CHBr₃

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Hexanal 100.16 5.0 g 0.05
Carbon Tetrabromide (CBr₄) 331.63 16.6 g 0.05
Triphenylphosphine (PPh₃) 262.29 26.2 g 0.10

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

  • Follow the procedure for the synthesis of this compound, substituting hexanal for the aldehyde.

  • The product, 1,1-dibromo-1-heptene, is a key intermediate and can be isolated or used directly in the next step.

Expected Yield: 80-90%[3]

Step 2: Conversion of 1,1-Dibromo-1-heptene to 1-Heptyne

Reaction: 1,1-Dibromo-1-heptene + 2 n-BuLi → 1-Heptyne + 2 LiBr + Butane

Materials:

Reagent Molar Mass ( g/mol ) Amount (from Step 1) Moles
1,1-Dibromo-1-heptene 257.98 ~11.6 g ~0.045
n-Butyllithium (n-BuLi) 64.06 36 mL (2.5 M in hexanes) 0.09
Tetrahydrofuran (B95107) (THF) - 100 mL -

| Water or Saturated NH₄Cl | - | q.s. | - |

Procedure:

  • Dissolve the crude 1,1-dibromo-1-heptene from Step 1 in dry tetrahydrofuran (100 mL) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (36 mL of a 2.5 M solution in hexanes, 0.09 mol) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Carefully remove the solvent by distillation.

  • Purify the resulting 1-heptyne by fractional distillation.

Quantitative Data for Corey-Fuchs Reaction:

AldehydeYield of Dibromoalkene (%)Overall Yield of Alkyne (%)Reference
Benzaldehyde9592[3]
Cyclohexanecarboxaldehyde9185[3]
Hexanal8880[3]

Experimental Workflow Diagram: Corey-Fuchs Reaction

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation A1 Mix PPh₃ and CBr₄ in DCM at 0°C A2 Add Aldehyde (e.g., Hexanal) A1->A2 A3 React at RT A2->A3 A4 Aqueous Workup and Extraction A3->A4 A5 Purification (Chromatography) A4->A5 B1 Dissolve Dibromoalkene in THF at -78°C A5->B1 1,1-Dibromoalkene Intermediate B2 Add n-BuLi B1->B2 B3 React and Warm to RT B2->B3 B4 Quench and Extract B3->B4 B5 Purification (Distillation) B4->B5

Caption: Experimental workflow for the Corey-Fuchs reaction.

Conclusion

This compound is a valuable and readily accessible precursor for the synthesis of terminal alkynes. Both the double dehydrohalogenation and the Corey-Fuchs reaction provide effective means to achieve this transformation, with the choice of method often depending on the substrate's functional group tolerance and the desired scale of the reaction. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Grignard Reagent Formation from 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The formation of Grignard reagents from geminal dihalides, such as 1,1-dibromohexane, presents a significant synthetic challenge compared to the analogous reaction with monohaloalkanes. The proximity of the two halogen atoms on a single carbon atom introduces competing reaction pathways that can dominate over the formation of a stable Grignard reagent. These notes provide a comprehensive overview of the expected chemical behavior, critical experimental considerations, and potential synthetic utility of the organometallic species derived from this compound.

Introduction to Grignard Reagents from Geminal Dihalides

Grignard reagents (R-MgX) are powerful nucleophiles integral to carbon-carbon bond formation in organic synthesis. Typically, they are prepared from the reaction of an organohalide with magnesium metal in an ethereal solvent. While this reaction is robust for a wide range of substrates, the use of geminal dihalides like this compound as precursors is less common due to the high reactivity of the initial organometallic intermediate. The primary species of interest would be the α-bromo Grignard reagent, 1-bromo-1-magnesiohexane. However, this intermediate is often unstable and susceptible to side reactions.

Key Challenges and Competing Reaction Pathways

The reaction of this compound with magnesium metal is complicated by several potential reaction pathways that can significantly lower the yield of, or even entirely consume, the desired Grignard reagent.

  • α-Elimination: The initially formed 1-bromo-1-magnesiohexane can readily undergo α-elimination. In this process, the magnesium bromide is eliminated from the same carbon atom, leading to the formation of a highly reactive carbene intermediate (hexylidene). This carbene can then undergo various reactions, with a common outcome being rearrangement to form hex-1-yne. This pathway is often favored at elevated temperatures.

  • Wurtz-Type Coupling: The Grignard reagent, acting as a nucleophile, can react with unreacted this compound. This coupling reaction leads to the formation of dimeric and oligomeric hydrocarbon side products, reducing the yield of the desired organometallic species.

  • Formation of a Di-Grignard Reagent: With a sufficient excess of magnesium and longer reaction times, it is conceivable that a second Grignard insertion could occur, leading to the formation of a 1,1-di-Grignard reagent, 1,1-bis(magnesiomethyl)pentane. However, the formation of such species from geminal dihalides is challenging and often requires forcing conditions, which can also promote side reactions.

  • Reaction with Solvent: Grignard reagents are highly basic and can react with any protic impurities in the solvent or on the glassware. The use of strictly anhydrous and aprotic solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), is essential.

Given these challenges, the successful utilization of an organometallic species from this compound often relies on in situ trapping, where a reactive electrophile is present in the reaction mixture to intercept the transient Grignard reagent as it is formed. Low temperatures are also crucial to suppress the rate of α-elimination and other side reactions, thereby increasing the lifetime of the intermediate.

Data Presentation

The following tables summarize the expected products and the influence of key reaction parameters on the outcome of the reaction between this compound and magnesium. The yields are illustrative and will require experimental optimization.

Table 1: Potential Products from the Reaction of this compound with Magnesium

Product NameChemical StructureFormation Pathway
1-Bromo-1-magnesiohexaneCH₃(CH₂)₄CH(Br)MgBrPrimary Grignard Formation (Mono-Grignard)
1,1-Bis(magnesiomethyl)pentaneCH₃(CH₂)₄CH(MgBr)₂Secondary Grignard Formation (Di-Grignard)
Hex-1-yneCH₃(CH₂)₃C≡CHα-Elimination from Mono-Grignard
Dodecane and related oligomersCH₃(CH₂)₁₀CH₃ (example)Wurtz-Type Coupling
HexaneCH₃(CH₂)₄CH₃Protonolysis of Grignard Reagent

Table 2: Influence of Reaction Conditions on Product Distribution

ParameterConditionLikely Effect on Product DistributionRationale
Temperature Low (-78°C to 0°C)Favors formation and stability of the mono-Grignard reagent.Reduces the rate of α-elimination and other side reactions.
High (Reflux)Favors α-elimination to form hex-1-yne.Elimination reactions are often entropically favored at higher temperatures.
Mg:Dibromide Ratio 1:1 to 1.2:1Favors formation of the mono-Grignard reagent.Stoichiometry limits the formation of the di-Grignard.
> 2:1May favor formation of the di-Grignard reagent.Excess magnesium is required for the second insertion.
Addition Rate Slow addition of dibromideMinimizes Wurtz-type coupling.Maintains a low concentration of the alkyl halide in the presence of the formed Grignard reagent.
Rapid addition of dibromideIncreases Wurtz-type coupling.High local concentration of the alkyl halide promotes coupling.
Electrophile Present in situAllows for trapping of the transient Grignard reagent.The electrophile reacts with the Grignard reagent as it is formed, preventing its decomposition.
Added after formationLower yield of trapped product.The Grignard reagent is likely to decompose before the electrophile is added.

Experimental Protocols

Due to the inherent instability of the Grignard reagent from this compound, a standard isolation protocol is not recommended. Instead, a low-temperature in situ trapping protocol is provided.

Protocol 1: Low-Temperature Formation and in situ Trapping of Grignard Reagent with Benzaldehyde (B42025)

Objective: To generate the Grignard reagent from this compound at low temperature and trap it in situ with benzaldehyde to form 1-phenyl-1-heptanol.

Materials:

  • Magnesium turnings

  • 1,2-Dibromoethane (B42909) (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the oven-dried three-necked flask with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.

  • Reaction Setup: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and freshly distilled benzaldehyde (1.1 equivalents) in anhydrous THF.

  • Initiation and Reaction: Cool the flask to -78°C using a dry ice/acetone bath. Add a small portion of the this compound/benzaldehyde solution to the magnesium suspension to initiate the reaction.

  • Once the reaction has initiated (indicated by a slight color change or warming), add the remaining solution from the dropping funnel dropwise over 1-2 hours, maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2-3 hours.

  • Work-up: Slowly warm the reaction to 0°C and quench by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by column chromatography on silica (B1680970) gel. Characterize the product (1-phenyl-1-heptanol) and any side products by NMR and GC-MS to determine the yield and product distribution.

Protocol 2: Analysis of Side Products without an Electrophilic Trap

Objective: To determine the major side products from the reaction of this compound with magnesium in the absence of a trapping agent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Cool the magnesium suspension to 0°C in an ice bath.

  • Add the this compound solution dropwise to the stirred magnesium suspension over 1 hour.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether, dry the organic layer, and concentrate it as described in Protocol 1.

  • Analyze the resulting crude product mixture by GC-MS and NMR to identify and quantify the major products (e.g., hex-1-yne, hexane, and Wurtz coupling products).

Visualization of Pathways and Workflows

Diagram 1: Competing Reaction Pathways

G A This compound + Mg B 1-Bromo-1-magnesiohexane (Mono-Grignard Intermediate) A->B Mg insertion C Hex-1-yne B->C α-Elimination (favored at high temp) D 1,1-Bis(magnesiomethyl)pentane (Di-Grignard) B->D + Mg E Wurtz Coupling Products B->E + this compound F Trapped Product (e.g., 1-Phenyl-1-heptanol) B->F + Electrophile (e.g., PhCHO) (favored at low temp)

Caption: Competing reaction pathways for this compound with magnesium.

Diagram 2: Experimental Workflow for In Situ Trapping

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Assemble apparatus under N2 prep1->prep2 prep3 Add Mg turnings & activator prep2->prep3 react1 Add anhydrous THF prep3->react1 react2 Cool to -78°C react1->react2 react4 Slowly add solution to Mg react2->react4 react3 Prepare solution of This compound + benzaldehyde react3->react4 react5 Stir at -78°C for 2-3h react4->react5 workup1 Quench with aq. NH4Cl react5->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 analysis Analysis (NMR, GC-MS) workup5->analysis

Caption: Workflow for low-temperature Grignard formation and trapping.

Diagram 3: Logical Relationships of Reaction Parameters

G param Reaction Parameters temp Temperature param->temp add_rate Addition Rate param->add_rate ratio Mg:Dibromide Ratio param->ratio electrophile In Situ Electrophile param->electrophile grignard_yield Yield of Trapped Product temp->grignard_yield Low Temp ↑ High Temp ↓ elimination α-Elimination temp->elimination High Temp ↑ add_rate->grignard_yield Slow ↑ wurtz Wurtz Coupling add_rate->wurtz Fast ↑ ratio->grignard_yield ~1:1 optimal electrophile->grignard_yield Present ↑ electrophile->elimination Present ↓ electrophile->wurtz Present ↓ outcome Reaction Outcome grignard_yield->outcome elimination->outcome wurtz->outcome

Caption: Influence of parameters on reaction outcome.

Application of 1,1-Dibromohexane in Pharmaceutical Synthesis: A Focus on the Generation of Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a geminal dihalide that, while not extensively documented as a direct component in final drug structures, serves as a valuable precursor for key reactive intermediates in pharmaceutical synthesis. Its primary utility lies in its ability to undergo double dehydrohalogenation to form terminal alkynes, which are versatile building blocks in medicinal chemistry. This document outlines the application of this compound in the synthesis of 1-heptyne (B1330384) and the subsequent potential of this intermediate in the construction of complex, biologically active molecules.

The transformation of this compound into 1-heptyne provides access to a terminal alkyne, a functional group that is frequently utilized in a variety of powerful coupling reactions, including the Sonogashira, Suzuki, and Heck couplings, as well as in "click" chemistry (Huisgen cycloaddition). These reactions are instrumental in the synthesis of a wide array of pharmaceutical compounds, from enzyme inhibitors to receptor agonists.

Core Application: Synthesis of 1-Heptyne

The most significant application of this compound in a pharmaceutical context is its conversion to 1-heptyne. This transformation is typically achieved through a double dehydrohalogenation reaction using a strong base.

Reaction Principle

The reaction proceeds in two consecutive elimination steps. In the first step, a molecule of hydrogen bromide is eliminated to form a vinyl bromide intermediate (1-bromo-1-hexene). In the presence of a sufficiently strong base, a second molecule of hydrogen bromide is eliminated to yield the terminal alkyne, 1-heptyne.

Experimental Protocol: Synthesis of 1-Heptyne from this compound

This protocol is based on established methods for the double dehydrohalogenation of geminal dihalides.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Dry ice/acetone bath

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • Carefully condense liquid ammonia into the reaction flask.

  • Slowly add sodium amide to the liquid ammonia with vigorous stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Prepare a solution of this compound in anhydrous diethyl ether or THF.

  • Add the this compound solution dropwise to the stirred sodium amide/liquid ammonia mixture.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.

  • Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride, followed by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate overnight under a slow stream of nitrogen.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting crude 1-heptyne by fractional distillation.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of terminal alkynes from 1,1-dibromoalkanes.

ReactantBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundSodium AmideLiquid Ammonia-782-375-85
1,1-Dibromopentanen-ButyllithiumTHF-78 to 01~90
1,1-DibromooctanePotassium tert-butoxideDMSO25460-70

Visualization of Synthetic Pathways

Logical Workflow for the Application of this compound

A This compound B Double Dehydrohalogenation A->B Strong Base (e.g., NaNH2) C 1-Heptyne (Terminal Alkyne) B->C D Sonogashira Coupling C->D E Click Chemistry (Huisgen Cycloaddition) C->E F Other Coupling Reactions (e.g., Suzuki, Heck) C->F G Complex Bioactive Molecules (e.g., Enzyme Inhibitors, API Scaffolds) D->G E->G F->G

Caption: Synthetic utility of this compound as a precursor to 1-Heptyne.

Experimental Workflow for the Synthesis of 1-Heptyne

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Assemble Dry Glassware under Nitrogen B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Condense Liquid Ammonia B->C D Add Sodium Amide C->D E Add this compound Solution Dropwise D->E F Stir for 2-3 hours E->F G Quench with Ammonium Chloride F->G H Evaporate Ammonia G->H I Aqueous Workup and Extraction H->I J Dry and Concentrate Organic Phase I->J K Fractional Distillation J->K L Pure 1-Heptyne K->L

Caption: Step-by-step workflow for the synthesis of 1-Heptyne.

Conclusion

While direct incorporation of the this compound moiety into pharmaceutical agents is not a common strategy, its role as a precursor to the versatile building block, 1-heptyne, is of significant value to the pharmaceutical industry. The ability to efficiently generate a terminal alkyne opens up a vast landscape of synthetic possibilities for the construction of complex and novel drug candidates. The protocols and data presented herein provide a foundation for researchers to utilize this compound as a starting material for the synthesis of these important intermediates.

Application Notes and Protocols for the Synthesis of Terminal Alkynes from 1,1-Dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of terminal alkynes from 1,1-dibromoalkanes, a crucial transformation in organic synthesis for the introduction of the versatile alkyne functional group. This conversion is typically achieved through a double dehydrobromination reaction mediated by a strong base. The primary methods discussed are the use of n-butyllithium (n-BuLi), often in the context of the second step of the Corey-Fuchs reaction, and sodium amide (NaNH₂). These protocols are widely applicable in the synthesis of complex molecules, including natural products and pharmaceuticals.

Introduction

Terminal alkynes are fundamental building blocks in organic chemistry, serving as precursors for a myriad of chemical transformations such as carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the formation of various functional groups. A common and effective method for their synthesis involves the elimination of two equivalents of hydrogen bromide from a 1,1-dibromoalkane or a 1,1-dibromoalkene. This transformation is typically accomplished using strong bases. The reaction proceeds through a vinyl bromide intermediate, followed by a second elimination to yield the terminal alkyne. The mechanism of the final step, particularly from a 1,1-dibromo-1-alkene, is known as the Fritsch-Buttenberg-Wiechell rearrangement.[1][2][3]

This application note provides detailed experimental protocols for this transformation, a summary of reaction conditions and yields for various substrates, and visual diagrams to illustrate the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of terminal alkynes from various 1,1-dibromoalkenes, which are readily prepared from the corresponding 1,1-dibromoalkanes or aldehydes.

Substrate (1,1-Dibromoalkene)Base (Equivalents)SolventTemperature (°C)Time (h)Product (Terminal Alkyne)Yield (%)Reference
(2,2-Dibromovinyl)benzenen-BuLi (2.1)THF-78 to rt2Phenylacetylene95[4]
1,1-Dibromo-2-cyclohexylethylenen-BuLi (2.2)THF-78 to rt1Cyclohexylacetylene94[4]
1,1-Dibromo-2-(n-hexyl)ethylenen-BuLi (2.2)THF-78 to rt11-Octyne92[4]
1,1-Dibromo-2-(tert-butyl)ethylenen-BuLi (2.2)THF-78 to rt13,3-Dimethyl-1-butyne89[4]
1-(2,2-Dibromovinyl)-4-methoxybenzenen-BuLi (2.1)THF-78 to rt21-Ethynyl-4-methoxybenzene96[4]
1-(2,2-Dibromovinyl)-4-chlorobenzenen-BuLi (2.1)THF-78 to rt21-Chloro-4-ethynylbenzene93[4]
1,2-Dibromo-1,2-diphenylethane*NaNH₂ (excess)Liquid NH₃-332.8Phenylacetylene52[5]

*Note: This substrate is a vicinal dibromide, but the protocol using sodium amide is also applicable to geminal dibromides.

Experimental Protocols

Protocol 1: Synthesis of Terminal Alkynes using n-Butyllithium (Corey-Fuchs Reaction, Second Step)

This protocol describes the conversion of a 1,1-dibromoalkene to a terminal alkyne using n-butyllithium.

Materials:

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the 1,1-dibromoalkene (1.0 eq).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 - 2.2 eq) dropwise to the stirred solution via a syringe. The reaction mixture may change color.

  • Stir the reaction mixture at -78 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure terminal alkyne.

Protocol 2: Synthesis of Terminal Alkynes using Sodium Amide

This protocol describes the synthesis of a terminal alkyne from a dibromoalkane using sodium amide in liquid ammonia (B1221849).

Materials:

  • 1,1-Dibromoalkane or vicinal dibromoalkane (1.0 eq)

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride (solid)

  • Catalytic amount of iron(III) nitrate (B79036)

  • Ice

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, condense ammonia gas.

  • Add a small crystal of iron(III) nitrate as a catalyst.

  • Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is observed. The blue color will then fade as the sodium is converted to sodium amide, resulting in a gray suspension.

  • To this suspension of sodium amide, add the dibromoalkane (1.0 eq), dissolved in a minimal amount of anhydrous diethyl ether, dropwise.

  • Stir the reaction mixture for 2-3 hours.

  • After the reaction is complete, carefully destroy the excess sodium amide by the slow addition of solid ammonium chloride until the gray color disappears.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the remaining residue, add ice-water and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for Terminal Alkyne Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1,1-Dibromoalkane reaction Double Dehydrobromination (Strong Base: n-BuLi or NaNH₂) start->reaction quench Quenching (e.g., aq. NH₄Cl) reaction->quench extraction Extraction (e.g., Diethyl Ether) quench->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography or Distillation concentration->purification product Terminal Alkyne purification->product

Caption: Overall workflow for the synthesis of terminal alkynes.

reaction_mechanism Reaction Mechanism: Fritsch-Buttenberg-Wiechell Rearrangement reactant 1,1-Dibromo-1-alkene intermediate1 Vinyl Lithium Intermediate reactant->intermediate1 - HBr base Strong Base (e.g., n-BuLi) base->reactant intermediate2 Vinylidene Carbene intermediate1->intermediate2 - LiBr product Terminal Alkyne intermediate2->product 1,2-Hydride Shift

Caption: Mechanism of terminal alkyne formation.

References

Application Notes and Protocols: The Role of 1,1-Dibromohexane and its Analogs in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of gem-dibromoalkanes, with a focus on 1,1-dibromohexane and its derivatives, in the formation of carbon-carbon bonds. The protocols outlined below are centered on the generation of versatile alkyne intermediates and their subsequent elaboration through cross-coupling reactions, crucial transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

gem-Dibromoalkanes, such as this compound, are valuable synthetic intermediates. While the saturated alkane itself is less commonly used directly for C-C bond formation, its unsaturated counterpart, the 1,1-dibromoalkene, is a key precursor for the synthesis of terminal and internal alkynes. The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes into these important 1,1-dibromoalkene intermediates, which can then be used to forge new carbon-carbon bonds.[1][2][3] This document details the protocols for the synthesis of 1,1-dibromoalkenes from aldehydes, their conversion to terminal alkynes, and their subsequent use in palladium-catalyzed cross-coupling reactions to form internal alkynes.

I. Synthesis of 1,1-Dibromoalkenes from Aldehydes (Corey-Fuchs Olefination)

The initial step in many C-C bond-forming strategies involving gem-dibromo compounds is the conversion of an aldehyde to a 1,1-dibromoalkene. This transformation is the first part of the Corey-Fuchs reaction and proceeds via a phosphonium (B103445) ylide.[4][5] A variety of aldehydes, including aliphatic and aromatic ones, can be efficiently converted to their corresponding 1,1-dibromoalkenes in high yields.[6]

Experimental Protocol: Synthesis of 1,1-Dibromo-1-heptene from Heptanal (B48729)

This protocol is a representative example for the synthesis of a 1,1-dibromoalkene from an aliphatic aldehyde.

Materials:

  • Heptanal

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (B44618) (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure: [5]

  • To a solution of triphenylphosphine (3.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C, add carbon tetrabromide (1.5 eq).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of heptanal (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 1,1-dibromo-1-heptene.

Data Presentation: Substrate Scope for the Synthesis of gem-Dibromoolefins

The following table summarizes the yields for the synthesis of various gem-dibromoolefins from different aldehydes using a flow chemistry approach with a triphenylphosphine monolith.[6]

EntryAldehydeProductYield (%)
1Benzaldehyde1,1-Dibromo-2-phenylethene95
24-Methoxybenzaldehyde1,1-Dibromo-2-(4-methoxyphenyl)ethene98
34-Nitrobenzaldehyde1,1-Dibromo-2-(4-nitrophenyl)ethene92
44-Chlorobenzaldehyde1,1-Dibromo-2-(4-chlorophenyl)ethene96
5Cyclohexanecarboxaldehyde(2,2-Dibromovinyl)cyclohexane85
6Heptanal1,1-Dibromo-1-heptene88

II. Conversion of 1,1-Dibromoalkenes to Terminal Alkynes

The 1,1-dibromoalkene can be readily converted to a terminal alkyne through treatment with a strong base, such as n-butyllithium (n-BuLi).[2][5] This is the second step of the Corey-Fuchs reaction and proceeds through a lithium-halogen exchange followed by elimination.[4]

Experimental Protocol: Synthesis of 1-Heptyne from 1,1-Dibromo-1-heptene

Materials:

  • 1,1-Dibromo-1-heptene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure: [5]

  • Dissolve 1,1-dibromo-1-heptene (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (2.1 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate carefully under reduced pressure to obtain the volatile 1-heptyne.

III. Carbon-Carbon Bond Formation via Cross-Coupling of 1,1-Dibromoalkenes

A powerful application of 1,1-dibromoalkenes is their use in transition metal-catalyzed cross-coupling reactions to form internal alkynes. A notable example is the palladium-catalyzed, copper-free Sonogashira-type reaction with aryl halides.[7] This method provides a direct route to disubstituted alkynes.

Experimental Protocol: Synthesis of 1-Phenyl-1-heptyne from 1,1-Dibromo-1-heptene and Iodobenzene (B50100)

This protocol describes a one-pot tandem elimination-hydrodebromination-cross-coupling reaction.[7]

Materials:

  • 1,1-Dibromo-1-heptene

  • Iodobenzene

  • Palladium on carbon (Pd/C, 10%)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure: [7]

  • To a reaction vessel under an argon atmosphere, add 1,1-dibromo-1-heptene (1.2 eq), iodobenzene (1.0 eq), Pd/C (5 mol%), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-phenyl-1-heptyne.

Data Presentation: Substrate Scope for the Palladium-Catalyzed Cross-Coupling of gem-Dibromoalkenes

The following table illustrates the scope of the palladium-catalyzed synthesis of internal alkynes from various gem-dibromoalkenes and aryl halides.[7]

Entrygem-DibromoalkeneAryl HalideProductYield (%)
11,1-Dibromo-2-phenyletheneIodobenzeneDiphenylacetylene95
21,1-Dibromo-2-phenylethene4-Iodotoluene1-Phenyl-2-(p-tolyl)acetylene92
31,1-Dibromo-2-phenylethene4-Bromoanisole1-(4-Methoxyphenyl)-2-phenylacetylene85
41,1-Dibromo-1-hepteneIodobenzene1-Phenyl-1-heptyne88
51,1-Dibromo-1-heptene4-Iodonitrobenzene1-(4-Nitrophenyl)-1-heptyne78
6(2,2-Dibromovinyl)cyclohexaneBromobenzene(Phenylethynyl)cyclohexane82

Visualizations

Logical Workflow: From Aldehyde to Internal Alkyne

G cluster_0 Corey-Fuchs Reaction cluster_1 Sonogashira-Type Coupling A Aldehyde (e.g., Heptanal) B 1,1-Dibromoalkene (e.g., 1,1-Dibromo-1-heptene) A->B CBr4, PPh3 C Terminal Alkyne (e.g., 1-Heptyne) B->C 1. n-BuLi 2. H2O D Internal Alkyne (e.g., 1-Phenyl-1-heptyne) B->D Pd/C, Cs2CO3 E Aryl Halide (e.g., Iodobenzene) E->D

Caption: Synthetic pathways from an aldehyde to terminal and internal alkynes.

Signaling Pathway: Corey-Fuchs Reaction Mechanism

G cluster_step1 Step 1: Ylide Formation & Olefination cluster_step2 Step 2: Alkyne Formation PPh3_CBr4 PPh3 + CBr4 Ylide Phosphonium Ylide Ph3P=CBr2 PPh3_CBr4->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde R-CHO Aldehyde->Oxaphosphetane Dibromoalkene R-CH=CBr2 Oxaphosphetane->Dibromoalkene Dibromoalkene2 R-CH=CBr2 Lithium_Halogen_Exchange Lithium-Halogen Exchange Dibromoalkene2->Lithium_Halogen_Exchange n-BuLi Vinyl_Carbene Vinyl Carbene Intermediate Lithium_Halogen_Exchange->Vinyl_Carbene - LiBr Alkyne Terminal Alkyne R-C≡CH Vinyl_Carbene->Alkyne 1,2-H shift

Caption: Mechanism of the Corey-Fuchs reaction.

Signaling Pathway: Palladium-Catalyzed Sonogashira-Type Coupling

G Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)_Aryl R'-Pd(II)-X OxAdd->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Aryl_Alkynyl R'-Pd(II)-C≡C-R Transmetalation->Pd(II)_Aryl_Alkynyl RedElim Reductive Elimination Pd(II)_Aryl_Alkynyl->RedElim RedElim->Pd(0) Product R'-C≡C-R RedElim->Product Aryl_Halide R'-X Aryl_Halide->OxAdd Alkyne_Source R-C≡C-M Alkyne_Source->Transmetalation

Caption: Catalytic cycle for Sonogashira-type cross-coupling.

References

Application Notes and Protocols for Reactions Involving 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 1,1-dibromohexane. The primary focus is on the synthesis of terminal alkynes, a critical functional group in organic synthesis and drug development.

Introduction

This compound is a geminal dihalide that serves as a valuable precursor for the synthesis of 1-hexyne (B1330390) through a double dehydrohalogenation reaction.[1] Terminal alkynes are versatile building blocks in medicinal chemistry, participating in crucial reactions like Sonogashira coupling and click chemistry, which are instrumental in constructing complex molecular architectures found in many drug candidates.[1] While this compound's direct role in drug development is not extensively documented, its efficient conversion to 1-hexyne provides a gateway to a wide range of potentially bioactive molecules.[1] The introduction of bromine into molecular structures can, in some cases, enhance therapeutic activity, beneficially affect metabolism, and increase the duration of action of a drug.[2]

Key Reaction: Synthesis of 1-Hexyne from this compound

The primary application of this compound is its conversion to 1-hexyne. This transformation is achieved via a double elimination reaction using a strong base.[1] The reaction proceeds through two sequential E2 elimination steps.[3]

General Reaction Scheme:

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1-hexyne from this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 1. Dissolve strong base (e.g., NaNH2) in solvent (e.g., liq. NH3) in a flask under inert atmosphere. B 2. Cool the reaction mixture (e.g., -33°C for liq. NH3). A->B C 3. Slowly add this compound to the stirred base suspension. B->C D 4. Stir for several hours to allow the reaction to complete. C->D E 5. Quench the reaction (e.g., with NH4Cl or water). D->E F 6. Evaporate the solvent (NH3). E->F G 7. Extract the product with an organic solvent (e.g., ether). F->G H 8. Dry and concentrate the organic layer. G->H I 9. Purify the crude product (e.g., by distillation). H->I

Caption: General workflow for the synthesis of 1-hexyne from this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 1-hexyne from this compound using sodium amide in liquid ammonia (B1221849).[3]

Materials:

  • This compound

  • Sodium amide (NaNH₂) (2-3 equivalents)

  • Liquid ammonia (solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Apparatus for reactions at low temperatures (e.g., three-necked round-bottom flask, cold finger condenser with dry ice/acetone)

  • Ammonium (B1175870) chloride (for quenching)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a cold finger condenser filled with a dry ice/acetone mixture.

  • Under an inert atmosphere, condense liquid ammonia into the flask.

  • Carefully add sodium amide (2-3 equivalents) to the liquid ammonia with stirring.

  • Slowly add this compound (1 equivalent) to the sodium amide suspension.

  • Allow the reaction to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Upon completion, carefully quench the reaction by the addition of ammonium chloride or water.[3]

  • Allow the ammonia to evaporate.

  • Work up the residue by extraction with an organic solvent like diethyl ether.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude 1-hexyne.

  • The crude product can be further purified by distillation.[3]

Quantitative Data

The following table summarizes the key reagents, conditions, and typical outcomes for the synthesis of 1-hexyne from this compound.

ReactantBase (Equivalents)SolventTemperatureReaction TimePurification Method
This compoundNaNH₂ (2-3)Liquid Ammonia-33 °C (reflux)Several hoursDistillation
This compoundPotassium tert-butoxideTHF or DMSORefluxSeveral hoursColumn Chromatography

Related Synthetic Application: The Corey-Fuchs Reaction

While the primary focus is on reactions of this compound, it's relevant to note its formation as a key intermediate in the Corey-Fuchs reaction, which converts aldehydes to terminal alkynes.[4][5] This two-step process first involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene.[4][6] This intermediate is then treated with a strong base, such as butyllithium, to yield the terminal alkyne.[5][6]

The logical relationship of the Corey-Fuchs reaction leading to a 1,1-dibromoalkene, which is analogous to this compound in its subsequent reaction, is depicted below.

G Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene (R-CH=CBr2) Aldehyde->Dibromoalkene Step 1: Wittig-like reaction Reagents1 CBr4, PPh3 Reagents1->Dibromoalkene Alkyne Terminal Alkyne (R-C≡CH) Dibromoalkene->Alkyne Step 2: Rearrangement Reagents2 2 eq. BuLi Reagents2->Alkyne

Caption: Logical flow of the Corey-Fuchs reaction.

This relationship is significant for researchers as it places the dehydrohalogenation of geminal dibromides within a broader synthetic context, offering an alternative route to terminal alkynes from aldehydes. The choice of starting material—either an aldehyde (via Corey-Fuchs) or a pre-formed 1,1-dihaloalkane—will depend on commercial availability, substrate scope, and the specific synthetic strategy.

References

Application Notes and Protocols: The Use of 1,1-Dibromohexane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable scarcity of documented applications for 1,1-dibromohexane in the direct synthesis of common heterocyclic compounds. While its isomers, such as 1,5-dibromohexane (B1618359) and 1,6-dibromohexane, are well-established precursors for the formation of six- and seven-membered rings respectively, the geminal dibromide configuration of this compound presents unique reactivity that does not readily lend itself to traditional cyclization strategies for heterocycle formation.

This document aims to provide a detailed overview of the challenges and potential synthetic pathways involving gem-dibromoalkanes in the context of heterocyclic chemistry, drawing parallels from related compounds and outlining prospective research directions.

Introduction: The Reactivity of Gem-Dibromoalkanes

Geminal dibromides, such as this compound, are primarily utilized in organic synthesis for the formation of carbenes or carbene equivalents, aldehydes, and in olefination reactions. Their role as a C1 synthon in cycloaddition reactions for heterocycle synthesis is not a prominent feature in the existing chemical literature. The proximity of the two bromine atoms on the same carbon atom significantly influences the molecule's reactivity, favoring pathways that involve the elimination of both bromine atoms to form a reactive intermediate rather than sequential nucleophilic substitution at two different centers, which is the common strategy for forming heterocyclic rings from dihaloalkanes.

Challenges in Heterocycle Synthesis with this compound

The primary challenge in utilizing this compound for heterocyclic synthesis lies in its propensity for reactions other than the desired cyclization. When reacted with dinucleophiles (e.g., diamines, diols, dithiols), this compound is more likely to undergo:

  • Elimination Reactions: Formation of 1-bromohex-1-ene or hex-1-yne upon treatment with a base.

  • Carbene Formation: Generation of a hexylidene carbene intermediate, which can then undergo various insertions or cycloadditions, but not typically leading to stable, simple heterocyclic systems in a controlled manner.

  • Aldehyde Formation: Hydrolysis of the gem-dibromide to form hexanal.

These competing reaction pathways make the direct formation of a heterocyclic ring via intramolecular cyclization with a dinucleophile a low-probability event.

Potential, Yet Undocumented, Synthetic Strategies

Despite the lack of direct examples, one could theorize potential, albeit likely low-yielding, pathways for the involvement of this compound in heterocyclic synthesis. These remain speculative and would require significant experimental validation.

[6+1] Cycloaddition Reactions

A hypothetical [6+1] cycloaddition could involve the reaction of a six-atom dinucleophilic species with this compound acting as a one-carbon electrophile. This would lead to the formation of a seven-membered heterocyclic ring.

Logical Relationship Diagram:

G Dinucleophile Six-Atom Dinucleophile (e.g., 1,6-hexanediamine) Intermediate Putative Reaction Intermediate Dinucleophile->Intermediate Dibromohexane This compound (C1 Synthon) Dibromohexane->Intermediate Heterocycle Seven-Membered Heterocycle (e.g., Azepane derivative) Intermediate->Heterocycle [6+1] Cycloaddition Side_Products Side Products (Elimination, etc.) Intermediate->Side_Products

Caption: Hypothetical [6+1] cycloaddition pathway.

Experimental Protocol (Theoretical):

  • Reactant Preparation: Dissolve the six-atom dinucleophile (e.g., 1,6-hexanediamine, 1.0 mmol) in a suitable aprotic solvent (e.g., anhydrous THF, 20 mL) under an inert atmosphere (e.g., Argon).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride, 2.2 mmol) portion-wise at 0 °C.

  • Addition of Electrophile: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Expected Outcome: The expected yield of the seven-membered heterocycle would likely be low due to competing side reactions.

Comparison with Isomeric Dibromohexanes

To understand the unique challenges posed by this compound, it is useful to compare its reactivity with its isomers.

PropertyThis compound1,5-Dibromohexane1,6-Dibromohexane
Bromine Position Geminal (on C1)Vicinal (on C1 and C5)On terminal carbons (C1 and C6)
Primary Reactivity Carbene formation, eliminationIntramolecular cyclizationIntramolecular cyclization
Ring Formation Not favoredForms 6-membered ringsForms 7-membered rings

Experimental Workflow for Isomer Comparison:

G cluster_0 This compound cluster_1 1,5-Dibromohexane cluster_2 1,6-Dibromohexane a1 Reaction with Dinucleophile a2 Primarily Elimination/ Carbene Products a1->a2 b1 Reaction with Dinucleophile b2 Intramolecular Cyclization b1->b2 b3 Six-Membered Heterocycle b2->b3 c1 Reaction with Dinucleophile c2 Intramolecular Cyclization c1->c2 c3 Seven-Membered Heterocycle c2->c3

Caption: Reactivity comparison of dibromohexane isomers.

Conclusion and Future Outlook

The current body of scientific literature does not support the use of this compound as a practical precursor for the synthesis of common heterocyclic compounds. Its inherent reactivity profile favors pathways that are not conducive to the formation of stable heterocyclic rings through conventional methods.

Future research in this area could explore:

  • Transition-Metal Catalysis: The development of novel catalytic systems that could mediate a [n+1] cycloaddition with this compound, potentially suppressing unwanted side reactions.

  • Photochemical Methods: Investigating photochemical activation of this compound to generate reactive species that might participate in heterocycle-forming reactions.

  • Flow Chemistry: Utilizing microreactor technology to precisely control reaction conditions (temperature, pressure, residence time) to potentially favor a desired cyclization pathway over competing reactions.

For researchers, scientists, and drug development professionals, the key takeaway is that for the synthesis of heterocyclic scaffolds, alternative and more established synthetic routes should be prioritized over the use of this compound until significant breakthroughs in methodology are achieved and reported.

Application Notes and Protocols: Polymerization Reactions Involving 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a geminal dihaloalkane with the potential to serve as a difunctional initiator in various controlled polymerization techniques and as a monomer in polycondensation reactions. Its structure allows for the growth of polymer chains from a single point in two directions, making it a candidate for the synthesis of telechelic polymers and block copolymers.[1][2] This document provides detailed application notes and proposed protocols for the use of this compound in polymer synthesis, primarily focusing on Atom Transfer Radical Polymerization (ATRP). The methodologies presented are based on established principles of polymer chemistry and protocols for analogous difunctional initiators.

Theoretical Framework

This compound as a Difunctional Initiator in ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[3] A key component of ATRP is the initiator, which dictates the number of growing polymer chains.

This compound, possessing two bromine atoms on the same carbon, can theoretically function as a difunctional initiator. The ATRP catalyst, typically a copper(I) complex, can abstract a bromine atom to generate a radical, initiating polymerization. After the first chain grows, the second bromine atom on the same carbon can be activated to initiate the growth of a second polymer chain. This bidirectional growth from a central point is a key feature of using such geminal dihalides.[4][5] The use of difunctional initiators is a well-established strategy for creating polymers with functional groups at both ends (telechelic polymers), which are valuable precursors for chain extension, block copolymer synthesis, and network formation.[1][6][7]

Potential Signaling Pathways and Applications

Polymers synthesized using this compound as a difunctional initiator would possess a bromine atom at each chain end. These terminal halogens can be readily transformed into other functional groups (e.g., azides, hydroxyls, or amines) through post-polymerization modifications.[6] This versatility allows for the creation of macromolecular building blocks for various applications, including:

  • Drug Delivery: Biocompatible block copolymers can self-assemble into micelles for encapsulating hydrophobic drugs.

  • Bioconjugation: Telechelic polymers with reactive end-groups can be conjugated to proteins, peptides, or antibodies.

  • Hydrogels: Difunctional polymers can act as crosslinkers in the formation of hydrogels for tissue engineering and controlled release applications.

Visualization of Proposed Mechanisms and Workflows

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Deactivation cluster_second_initiation Second Initiation I This compound (C4H9-CHBr2) CuI Cu(I) / Ligand R_dot Initiator Radical (C4H9-CHBr•) I->R_dot k_act P1_dot_prop P1• CuII X-Cu(II) / Ligand CuI->R_dot P1_dot Propagating Chain (P1•) R_dot->P1_dot + Monomer (M) M Monomer P1_dormant Dormant Chain (P1-Br) P1_dot_prop->P1_dormant k_deact Pn_dormant_2 Br-Pn-CH(C4H9)-Br Pn_dot Growing Chain (Pn•) P1_dormant->Pn_dot k_act P1_dormant->Pn_dormant_2 Bidirectional Growth CuII_prop X-Cu(II) / Ligand CuI_prop Cu(I) / Ligand Pn_dormant Dormant Chain (Pn-Br) Pn_dot->Pn_dormant k_deact Pn_dot_2 Propagating Biradical (Br-Pn-C•(C4H9)-Pm•) Pn_dormant_2->Pn_dot_2 k_act CuI_2 Cu(I) / Ligand CuII_2 X-Cu(II) / Ligand experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A Purify Monomer (e.g., Styrene) E Add Degassed Solvent, Monomer, and Initiator (this compound) A->E B Degas Solvent (e.g., Toluene) B->E C Add CuBr and Ligand to Schlenk Flask D Degas with Vacuum/N2 Cycles C->D D->E F Immerse in Oil Bath at Set Temperature E->F G Monitor Conversion (GC or NMR) F->G H Stop Reaction (Expose to Air) G->H I Purify Polymer (Column Chromatography, Precipitation in Methanol) H->I J Characterize (GPC, NMR) I->J

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Dibromohexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,1-dibromohexane by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to ensure a successful purification process.

Data Presentation

Estimated Boiling Point of this compound at Reduced Pressures

The atmospheric boiling point of this compound is estimated to be 207.32°C. Distillation at this temperature can lead to decomposition. Therefore, vacuum distillation is highly recommended. The following table provides estimated boiling points at various reduced pressures, calculated using a pressure-temperature nomograph based on the atmospheric boiling point. These are theoretical estimations and may vary depending on the purity of the compound and the accuracy of the pressure measurement.

Pressure (mmHg)Estimated Boiling Point (°C)
1~50
5~75
10~90
20~105
50~130
100~150
760207.32 (literature estimate)

Experimental Protocol

Vacuum Distillation of this compound

This protocol outlines the procedure for the purification of this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer and adapter

  • Vacuum pump (capable of reaching at least 10 mmHg)

  • Cold trap

  • Manometer or vacuum gauge

  • Inert gas source (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and clamps

Procedure:

  • Preparation of Crude Product: Before distillation, it is advisable to wash the crude this compound to remove acidic impurities and water.

    • Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Subsequently, wash with water to remove any remaining inorganic salts.

    • Finally, wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).

    • Filter to remove the drying agent.

  • Assembly of the Distillation Apparatus:

    • Assemble a short path vacuum distillation apparatus. Ensure all glassware is free of cracks and is properly clamped.

    • Place the dried, crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.

    • Place the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump. It is crucial to use a cold trap to prevent corrosive vapors from entering the pump.

    • Connect the condenser to a circulating cold water supply.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. Be prepared to control the vacuum if bumping occurs.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Collect any low-boiling impurities as a forerun in the first receiving flask.

    • As the temperature approaches the expected boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the main fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input. The temperature at the thermometer should remain constant during the collection of the pure fraction.

    • Once the main fraction has been collected, or if the temperature begins to drop or rise significantly, stop the distillation by removing the heat source.

    • Allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum. It is good practice to introduce an inert gas to break the vacuum.

    • The purified this compound is in the main fraction receiving flask.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound dark in color?

A1: A dark color can indicate the presence of impurities, possibly from side reactions during synthesis or decomposition. Halogenated compounds can be sensitive to light and heat. It is advisable to wash the crude product as described in the experimental protocol before distillation.

Q2: What are the likely impurities in my crude this compound?

A2: If synthesized from hexanal (B45976) and a brominating agent like phosphorus pentabromide, common impurities may include:

Q3: My product seems to be decomposing during distillation, even under vacuum. What can I do?

A3: Decomposition of gem-dibromoalkanes can occur at elevated temperatures. To minimize this:

  • Ensure you are using a high enough vacuum to lower the boiling point significantly.

  • Use a short path distillation apparatus to minimize the residence time of the compound at high temperatures.

  • Avoid overheating the distillation flask. The heating mantle temperature should be only slightly higher than the boiling point of the liquid.

  • Consider adding a small amount of a non-volatile radical inhibitor, such as hydroquinone, to the distillation flask if thermal decomposition is suspected.

Q4: I am having trouble achieving a stable vacuum. What should I check?

A4: Unstable vacuum is a common issue in vacuum distillation. Check the following:

  • Leaks: Ensure all ground glass joints are properly sealed with vacuum grease. Check all tubing connections for leaks.

  • Pump Performance: Verify that your vacuum pump is in good working order and the pump oil is clean.

  • Cold Trap: Ensure your cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry or liquid nitrogen) to effectively trap volatile substances that could contaminate the pump oil and affect its performance.

  • Outgassing: The crude product may contain dissolved volatile impurities that are outgassing. It can be helpful to hold the crude product under vacuum with stirring at room temperature for a period before heating to remove these volatiles.

Q5: The distillation is proceeding very slowly, even with high heat.

A5: This could be due to several factors:

  • Insufficient Vacuum: A poor vacuum will result in a higher boiling point, requiring more heat.

  • Poor Heat Transfer: Ensure good contact between the heating mantle and the distillation flask.

  • Flooding of the Column (if using a fractionating column): If the boil-up rate is too high for the column's capacity, it can lead to flooding, which hinders efficient distillation. Reduce the heating rate. For a simple short path distillation, this is less of an issue.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common problems during the vacuum distillation of this compound.

troubleshooting_workflow start Start Distillation problem_unstable_vacuum Unstable Vacuum? start->problem_unstable_vacuum problem_no_distillate No Distillate at Expected Temperature? problem_unstable_vacuum->problem_no_distillate No solution_check_leaks Check for leaks (joints, tubing) problem_unstable_vacuum->solution_check_leaks Yes solution_check_pump Check pump performance and cold trap problem_unstable_vacuum->solution_check_pump No Leaks solution_degas Degas crude product before heating problem_unstable_vacuum->solution_degas Pump OK problem_bumping Violent Bumping? problem_no_distillate->problem_bumping No solution_verify_pressure Verify pressure with a manometer problem_no_distillate->solution_verify_pressure Yes solution_increase_heat Gradually increase heat input problem_no_distillate->solution_increase_heat Pressure OK solution_check_thermometer Check thermometer placement problem_no_distillate->solution_check_thermometer Heat OK problem_dark_distillate Distillate is Dark/ Decomposing? problem_bumping->problem_dark_distillate No solution_stirring Ensure adequate stirring (stir bar/boiling chips) problem_bumping->solution_stirring Yes solution_reduce_heat_rate Reduce heating rate problem_bumping->solution_reduce_heat_rate Stirring OK solution_lower_pressure Lower distillation pressure (improve vacuum) problem_dark_distillate->solution_lower_pressure Yes solution_short_path Use short path distillation head problem_dark_distillate->solution_short_path Pressure Minimized end_success Successful Purification problem_dark_distillate->end_success No solution_check_leaks->problem_unstable_vacuum solution_check_pump->problem_unstable_vacuum solution_degas->problem_no_distillate solution_verify_pressure->problem_no_distillate solution_increase_heat->problem_bumping solution_check_thermometer->end_success solution_stirring->problem_bumping solution_reduce_heat_rate->problem_dark_distillate solution_lower_pressure->problem_dark_distillate solution_short_path->end_success

Caption: Troubleshooting workflow for the vacuum distillation of this compound.

Technical Support Center: Synthesis of 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dibromohexane. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.

Troubleshooting Guide

Problem: Low or No Yield of this compound

Q1: I performed the reaction of hexanal (B45976) with triphenylphosphine (B44618) and carbon tetrabromide, but my yield of this compound is very low. What are the potential causes?

A1: Low yields in this reaction, often a variation of the Corey-Fuchs or Appel reaction, can stem from several factors:

  • Reagent Quality: The purity of your reagents is critical. Triphenylphosphine (PPh₃) can oxidize over time, and old or impure carbon tetrabromide (CBr₄) can also lead to poor results. Ensure you are using fresh or properly stored reagents.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Reaction Temperature: The initial formation of the phosphorus ylide is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm prematurely can lead to decomposition of the reactive intermediates.

  • Stoichiometry: The stoichiometry of the reagents is crucial. An excess of triphenylphosphine is often used to ensure the complete conversion of the aldehyde.[1]

  • Reaction Time: Insufficient reaction time may lead to incomplete conversion of the starting material. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: My reaction seems to have stalled, and I still have a significant amount of unreacted hexanal. What can I do?

A2: If the reaction has stalled, consider the following troubleshooting steps:

  • Additional Reagent: If you suspect that the ylide has been consumed or decomposed, you can try adding an additional portion of triphenylphosphine and carbon tetrabromide to the reaction mixture.

  • Temperature Adjustment: If the reaction was maintained at a very low temperature, a slight increase in temperature might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (B109758) is a common solvent for this reaction.

Problem: Presence of Significant Side Products

Q3: I have obtained my crude product, but I see several unexpected spots on my TLC plate. What are the likely side products in the synthesis of this compound?

A3: Common side products in the synthesis of 1,1-dibromoalkanes from aldehydes using the triphenylphosphine/carbon tetrabromide system include:

  • Triphenylphosphine oxide (TPPO): This is the major byproduct of the reaction and its removal is a common challenge in purification.[2]

  • Unreacted Hexanal: Incomplete reaction will result in the presence of the starting aldehyde.

  • 1-Bromo-1-hexene: This can form through the elimination of HBr from the product, especially if the reaction is heated or exposed to basic conditions during workup.

  • Hexanal-derived byproducts: Aldehydes can undergo self-condensation reactions (aldol condensation) under certain conditions, although this is less common under the typically neutral to slightly acidic conditions of the Appel reaction.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation:

  • Control Temperature: Maintain the recommended reaction temperature to avoid unwanted side reactions.

  • Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidation of triphenylphosphine.

  • Purified Reagents: Use high-purity reagents and anhydrous solvents.

  • Careful Workup: During the workup, avoid excessive heat and strongly basic conditions that could promote elimination reactions.

Frequently Asked Questions (FAQs)

Q5: What are the most common methods for synthesizing this compound from hexanal?

A5: The most common methods involve the reaction of hexanal with a phosphorus ylide generated in situ. These are generally variations of the Corey-Fuchs reaction or the Appel reaction .[3][4] Both methods utilize triphenylphosphine and a bromine source, typically carbon tetrabromide.

Q6: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my this compound product?

A6: The removal of triphenylphosphine oxide is a critical purification step. Several methods can be employed:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by precipitation from a suitable solvent system, such as a mixture of a polar solvent and a non-polar anti-solvent.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a very effective method for separating the non-polar this compound from the highly polar TPPO.

  • Filtration through a plug of silica: For a quicker purification, passing the crude product through a short plug of silica gel with a non-polar eluent can retain the TPPO while allowing the product to pass through.[5]

  • Complexation-Precipitation: TPPO can form insoluble complexes with certain metal salts like zinc chloride. Adding a solution of ZnCl₂ in a polar solvent can precipitate the TPPO complex, which can then be removed by filtration.

Q7: What are the expected spectroscopic signatures for this compound?

A7: In the ¹H NMR spectrum, you would expect to see a characteristic triplet for the proton on the carbon bearing the two bromine atoms (CHBr₂) in the downfield region (typically around 5.8-6.0 ppm). The adjacent CH₂ group would appear as a multiplet. In the ¹³C NMR spectrum, the CHBr₂ carbon would appear at a characteristic chemical shift. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in a 1:2:1 ratio).

Q8: Can I use N-bromosuccinimide (NBS) instead of carbon tetrabromide?

A8: While NBS is a common brominating agent, its use in conjunction with triphenylphosphine for the direct conversion of aldehydes to gem-dibromides is less common than the CBr₄/PPh₃ system. The reaction with NBS and PPh₃ typically converts alcohols to alkyl bromides. For the formation of 1,1-dibromoalkenes from aldehydes, CBr₄ is the more established reagent.

Data Presentation

The following table summarizes the typical components found in a crude reaction mixture for the synthesis of this compound via the Corey-Fuchs/Appel reaction. The relative amounts are illustrative and can vary significantly based on reaction conditions and success.

CompoundTypical RoleBoiling Point (°C)PolarityTypical GC-MS Retention Time (Relative)
This compound Desired Product ~195-197LowMedium-High
Triphenylphosphine oxideByproduct>360HighHigh
HexanalStarting Material128-130MediumLow
1-Bromo-1-hexeneSide Product~145-147LowMedium
DichloromethaneSolvent39.6MediumVery Low

Note: This data is for illustrative purposes. Actual values may vary depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Corey-Fuchs/Appel Reaction

This protocol describes a general procedure for the synthesis of this compound from hexanal using triphenylphosphine and carbon tetrabromide.

Materials:

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Hexanal

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Silica gel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (2.2 equivalents).

  • Add anhydrous dichloromethane to dissolve the triphenylphosphine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.1 equivalents) in anhydrous dichloromethane to the stirred triphenylphosphine solution. The solution will typically turn yellow or orange.

  • After stirring at 0 °C for 15-30 minutes, add a solution of hexanal (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add hexanes to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with additional hexanes.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Visualizations

Reaction_Pathway Hexanal Hexanal Intermediate Phosphorus Ylide Intermediate Hexanal->Intermediate Reaction with Reagents PPh₃, CBr₄ Reagents->Intermediate Product This compound Intermediate->Product Main Reaction Byproduct Triphenylphosphine Oxide (TPPO) Intermediate->Byproduct Forms SideProduct 1-Bromo-1-hexene Product->SideProduct Elimination (side reaction)

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture CheckTemp Verify Reaction Temperature Start->CheckTemp CheckTime Monitor Reaction Time Start->CheckTime Stalled Reaction Stalled? CheckTime->Stalled AddReagent Add More PPh₃/CBr₄ Stalled->AddReagent Yes IncreaseTemp Slightly Increase Temperature Stalled->IncreaseTemp Yes Purification Proceed to Purification Stalled->Purification No AddReagent->Purification IncreaseTemp->Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1-dibromohexane synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is my yield of this compound unexpectedly low?

Answer:

Low yields in this compound synthesis can arise from several factors, primarily related to incomplete reactions, side product formation, or issues during workup and purification. Here’s a breakdown of potential causes and their solutions:

Potential CauseRecommended Solutions
Incomplete Reaction - Reagent Purity: Ensure the purity of starting materials, particularly the aldehyde (e.g., hexanal) and reagents like triphenylphosphine (B44618) and carbon tetrabromide. Impurities can interfere with the reaction. - Reaction Time and Temperature: The reaction may require longer reaction times or optimization of temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Stoichiometry: Ensure the correct stoichiometry of reagents. For instance, in a Corey-Fuchs reaction, two equivalents of triphenylphosphine are used per equivalent of carbon tetrabromide.[1]
Side Product Formation - Over-reaction to Alkyne: In methods like the Corey-Fuchs reaction, the intermediate 1,1-dibromoalkene can be converted to the corresponding alkyne if a strong base is present.[2] Careful control of the base and reaction conditions is crucial if the dibromoalkane is the desired product. - Elimination Reactions: The presence of a strong base or excessive heat can lead to the elimination of HBr, forming bromoalkenes.[3] It is important to maintain controlled temperatures and use appropriate workup conditions.
Issues During Workup and Purification - Emulsion Formation: During aqueous workup, emulsions can form, leading to product loss. To break emulsions, add brine or allow the mixture to stand for a longer period.[4] - Decomposition During Distillation: this compound can be sensitive to high temperatures. Purifying via vacuum distillation can help to lower the boiling point and prevent decomposition.[5]
Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product can include unreacted starting materials, reaction intermediates, and side products.

Common ImpurityIdentification MethodPurification Strategy
Unreacted Aldehyde (e.g., Hexanal) GC-MS, ¹H NMRAqueous workup with a sodium bisulfite wash can help remove residual aldehyde. Careful fractional distillation is also effective.
Triphenylphosphine Oxide ¹H NMR, ¹³C NMRThis is a common byproduct when using phosphine-based reagents.[6] It can often be removed by crystallization or column chromatography.
Monobrominated Intermediates GC-MSRe-subjecting the impure product to the reaction conditions may drive the reaction to completion. Fractional distillation can also separate these intermediates.
Bromoalkenes GC-MS, ¹H NMRThese can be difficult to separate by distillation due to similar boiling points. Column chromatography on silica (B1680970) gel may be effective.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound and other gem-dibromoalkanes start from aldehydes. Key reactions include:

  • Corey-Fuchs Reaction: This two-step method converts an aldehyde to a terminal alkyne, with the 1,1-dibromoalkene as an isolable intermediate.[2] The reaction typically involves triphenylphosphine and carbon tetrabromide.[2][7]

  • Appel Reaction: This reaction can be adapted to convert aldehydes to gem-dihalides using triphenylphosphine and a tetrahalomethane.[8][9]

  • Reaction with Phosphorus Pentabromide: Aldehydes can be converted to 1,1-dibromoalkanes using phosphorus pentabromide.[3]

What is the role of triphenylphosphine in the synthesis of this compound from an aldehyde?

In reactions like the Corey-Fuchs and Appel reactions, triphenylphosphine acts as a key reagent. In the Corey-Fuchs reaction, two equivalents of triphenylphosphine react with carbon tetrabromide. One equivalent forms the reactive ylide (dibromomethylene) while the other acts as a bromine scavenger.[1] This ylide then reacts with the aldehyde in a Wittig-type reaction to form the 1,1-dibromoalkene.[7][10]

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[4]

What are the key safety precautions to consider during the synthesis of this compound?
  • Handling of Reagents: Many reagents used in these syntheses are hazardous. For example, carbon tetrabromide is toxic, and phosphorus pentabromide reacts violently with water.[3] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Inert Atmosphere: Many of the reactions are sensitive to moisture and air. It is often necessary to conduct the reaction under an inert atmosphere of nitrogen or argon.[3]

  • Temperature Control: Some of these reactions can be exothermic. It is important to control the temperature, often by using an ice bath during the addition of reagents, to prevent runaway reactions and minimize side product formation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Hexanal (B45976) via a Modified Appel Reaction

This protocol is based on the general principles of the Appel reaction for the conversion of aldehydes to gem-dibromides.

Materials:

  • Hexanal

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (2.2 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add carbon tetrabromide (1.1 eq) portion-wise to the stirred solution.

  • Aldehyde Addition: Add hexanal (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[5]

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_incomplete Potential Causes: - Impure Reagents - Insufficient Reaction Time - Incorrect Stoichiometry incomplete->troubleshoot_incomplete check_side_products Analyze for Side Products (GC-MS) complete->check_side_products optimize Optimize Conditions & Repeat troubleshoot_incomplete->optimize side_products_present Side Products Detected check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No troubleshoot_side_products Potential Causes: - Over-reaction to Alkyne - Elimination Reactions - Incorrect Temperature Control side_products_present->troubleshoot_side_products check_workup Review Workup & Purification no_side_products->check_workup troubleshoot_side_products->optimize workup_issue Potential Issues: - Emulsion Formation - Decomposition on Distillation - Loss During Transfers check_workup->workup_issue workup_issue->optimize

Caption: Troubleshooting workflow for low yield in this compound synthesis.

CoreyFuchsMechanism cluster_ylide Ylide Formation cluster_wittig Wittig-type Reaction CBr4 CBr₄ ylide Br₂C=PPh₃ (Ylide) CBr4->ylide PPh3 2 PPh₃ PPh3->ylide byproduct1 Ph₃PBr₂ ylide_input ylide->ylide_input aldehyde Hexanal (R-CHO) dibromoalkene 1,1-Dibromo-1-hexene aldehyde->dibromoalkene byproduct2 Ph₃P=O ylide_input->dibromoalkene

Caption: Simplified reaction pathway for the formation of 1,1-dibromo-1-hexene.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1,1-Dibromoalkane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in reactions involving 1,1-dibromoalkanes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my synthesis of a 1,1-dibromoalkane from an aldehyde using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). What are the common causes?

A1: Low yields in the synthesis of 1,1-dibromoalkanes from aldehydes, often referred to as the Appel or Corey-Fuchs olefination (first step), can stem from several factors:

  • Reagent Quality: Ensure that triphenylphosphine and carbon tetrabromide are pure and dry. Triphenylphosphine can oxidize over time, and moisture can interfere with the reaction intermediates.

  • Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. Allowing the reaction to warm prematurely can lead to decomposition of the ylide intermediate.

  • Stoichiometry: The stoichiometry of the reagents is crucial. An excess of triphenylphosphine is often used to ensure the complete conversion of the aldehyde.

  • Aldehyde Substrate: Aldehydes with electron-withdrawing groups may be less reactive, requiring longer reaction times or slightly higher temperatures. Conversely, sterically hindered aldehydes may also exhibit lower conversion rates.

  • Side Reactions: The formation of triphenylphosphine oxide as a byproduct is inherent to the reaction, but other side reactions, such as the formation of vinyl bromides, can occur, especially if the reaction conditions are not optimal.

Q2: My 1,1-dibromoalkane seems to be decomposing during workup or purification. How can I prevent this?

A2: 1,1-Dibromoalkanes can be sensitive to certain conditions. To minimize decomposition:

  • Avoid High Temperatures: Prolonged heating during solvent removal or purification should be avoided. Use a rotary evaporator at a low temperature and appropriate vacuum.

  • Chromatography Considerations: If purification by column chromatography is necessary, use a neutral stationary phase like silica (B1680970) gel and elute quickly. Some 1,1-dibromoalkanes can decompose on acidic or basic stationary phases.

  • Aqueous Workup: Minimize contact time with aqueous layers during extraction, especially if they are acidic or basic. A quick wash with brine and drying over an anhydrous salt like sodium sulfate (B86663) is recommended.

Q3: I am attempting a Corey-Fuchs reaction to convert my 1,1-dibromoalkane to a terminal alkyne, but the yield is poor. What should I troubleshoot?

A3: The conversion of a 1,1-dibromoalkane to a terminal alkyne using a strong base like n-butyllithium (n-BuLi) can be challenging. Key factors to consider are:

  • Base Quality and Stoichiometry: The quality of the organolithium reagent is critical. Use a freshly titrated or newly purchased solution. At least two equivalents of the strong base are required for the reaction to proceed to the alkyne.

  • Temperature Control: This reaction is highly exothermic and must be performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Any trace of water will quench the organolithium reagent.

  • Addition Rate: The strong base should be added slowly and dropwise to the solution of the 1,1-dibromoalkane to maintain a low temperature and control the reaction.

  • Quenching: The reaction should be carefully quenched at low temperature with a suitable proton source, such as saturated aqueous ammonium (B1175870) chloride.

Q4: I am observing the formation of a significant amount of byproducts in my 1,1-dibromoalkane reaction. What are the likely side products and how can I minimize them?

A4: Common side products include:

  • Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the Appel and Corey-Fuchs reactions. Its removal can be challenging but is often achieved by precipitation or chromatography.

  • Vinyl Bromides: Incomplete reaction or side reactions can lead to the formation of monobrominated alkenes. Optimizing the stoichiometry of the brominating agent and reaction time can help minimize this.

  • Over-bromination: In some cases, particularly with activated substrates, further bromination can occur. Careful control of the amount of brominating agent is key.

  • Aldol Condensation Products: If the aldehyde starting material can self-condense under the reaction conditions, this can lead to complex mixtures. Running the reaction at a low temperature can help suppress this side reaction.

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of 1,1-Dibromoalkenes from Aldehydes
Symptom Possible Cause Suggested Solution
Low conversion of aldehyde Inactive or impure reagents (PPh₃, CBr₄).Use freshly opened or purified reagents. Ensure solvents are anhydrous.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish at 0 °C, allow it to stir for a longer period or warm slightly to room temperature.
Sterically hindered or electron-poor aldehyde.Increase the excess of PPh₃ and CBr₄. Consider using a more reactive phosphine (B1218219) or a different synthetic route.
Formation of multiple spots on TLC Side reactions (e.g., vinyl bromide formation).Ensure slow addition of reagents at low temperature. Optimize the stoichiometry to avoid excess brominating agent.
Aldehyde self-condensation.Maintain a low reaction temperature (0 °C or below).
Difficult purification Contamination with triphenylphosphine oxide (TPPO).Precipitate TPPO by adding a non-polar solvent like hexanes and filter. Alternatively, use column chromatography.
Guide 2: Low Yield in the Conversion of 1,1-Dibromoalkenes to Terminal Alkynes (Corey-Fuchs Reaction)
Symptom Possible Cause Suggested Solution
No reaction or incomplete conversion Inactive or insufficient strong base (e.g., n-BuLi).Use freshly titrated or a new bottle of organolithium reagent. Ensure at least 2.1 equivalents are used.
Presence of moisture.Use flame-dried or oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen).
Reaction temperature too high.Maintain the reaction temperature at -78 °C during the addition of the base and for the initial reaction period.
Formation of a complex mixture of products Side reactions due to warming.Add the base slowly and maintain a low temperature. Quench the reaction at low temperature before allowing it to warm to room temperature.
Reaction with electrophiles other than a proton.Ensure the quenching agent is added before any potential electrophiles can react with the acetylide intermediate.
Low isolated yield after workup Product volatility.Be cautious during solvent removal. Use a cold trap if the product is particularly volatile.
Decomposition on silica gel.If possible, purify by distillation or recrystallization. If chromatography is necessary, use a deactivated silica gel.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromoalkenes from Aldehydes (Appel/Corey-Fuchs First Step)

This protocol describes a general procedure for the conversion of an aldehyde to a 1,1-dibromoalkene.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (2.0 - 4.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.0 - 2.0 eq) in portions. The solution will typically turn yellow or orange.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C or let it warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure.

  • To the residue, add hexanes to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with hexanes.

  • Concentrate the filtrate to obtain the crude 1,1-dibromoalkene, which can be further purified by column chromatography if necessary.[1]

Protocol 2: Conversion of 1,1-Dibromoalkenes to Terminal Alkynes (Corey-Fuchs Second Step)

This protocol outlines the conversion of a 1,1-dibromoalkene to a terminal alkyne.

Materials:

  • 1,1-Dibromoalkene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M, 2.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,1-dibromoalkene (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) dropwise via syringe. A color change is often observed.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude terminal alkyne, which can be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield_Dibromoalkane_Synthesis start Low Conversion Rate in 1,1-Dibromoalkane Synthesis reagent_quality Check Reagent Quality (PPh3, CBr4, Solvent) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time) start->reaction_conditions workup Review Workup & Purification start->workup side_reactions Analyze for Side Products start->side_reactions reagent_sol Use Pure, Dry Reagents & Anhydrous Solvents reagent_quality->reagent_sol conditions_sol Maintain Low Temperature (e.g., 0°C), Monitor by TLC reaction_conditions->conditions_sol workup_sol Use Mild Conditions, Avoid Excessive Heat workup->workup_sol side_reactions_sol Optimize Stoichiometry, Control Temperature side_reactions->side_reactions_sol Corey_Fuchs_Workflow cluster_step1 Step 1: 1,1-Dibromoalkene Synthesis cluster_step2 Step 2: Alkyne Formation aldehyde Aldehyde reaction1 Reaction at 0°C to RT aldehyde->reaction1 reagents1 PPh3, CBr4 in Anhydrous Solvent reagents1->reaction1 dibromoalkene 1,1-Dibromoalkene reaction1->dibromoalkene dibromoalkene_in 1,1-Dibromoalkene dibromoalkene->dibromoalkene_in Purification reaction2 Reaction at -78°C to RT dibromoalkene_in->reaction2 reagents2 Strong Base (e.g., n-BuLi) in Anhydrous THF reagents2->reaction2 alkyne Terminal Alkyne reaction2->alkyne

References

Technical Support Center: Optimizing Reaction Conditions for 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and utilization of 1,1-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is through the reaction of hexanal (B45976) with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This is the first step of the Corey-Fuchs reaction, which typically aims to produce terminal alkynes but can be stopped after the formation of the 1,1-dibromoalkene.[1][2]

Q2: I am getting a low yield of this compound in my Corey-Fuchs reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Impure or wet reagents: Ensure that hexanal is pure and the solvent (typically dichloromethane) is anhydrous. Triphenylphosphine and carbon tetrabromide should also be of high purity.

  • Incomplete ylide formation: The reaction between PPh₃ and CBr₄ to form the ylide is crucial. Ensure the reagents are added in the correct order and at the appropriate temperature (usually 0 °C).[3]

  • Suboptimal temperature: While ylide formation is done at 0 °C, the reaction with the aldehyde may require warming to room temperature to go to completion.[4]

  • Premature quenching: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching.

Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my this compound product?

A3: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct.[5] Several methods can be employed:

  • Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes.[6][7] Adding these solvents to the crude product can cause the TPPO to precipitate, after which it can be removed by filtration.

  • Filtration through a silica (B1680970) plug: Due to its high polarity, TPPO strongly adsorbs to silica gel. Passing a solution of the crude product in a non-polar solvent through a short plug of silica can effectively remove the TPPO.[8]

  • Complexation with metal salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a suitable solvent can precipitate the TPPO complex, which is then filtered off.[6][8]

Q4: Can this compound be used to form a Grignard reagent?

A4: Forming a stable Grignard reagent from this compound is challenging. The presence of two bromine atoms on the same carbon can lead to rapid elimination or other side reactions upon reaction with magnesium.[9][10] It is generally not a standard procedure.

Q5: What are the typical subsequent reactions for this compound?

A5: this compound is a valuable intermediate. A primary application is its conversion to 1-hexyne, a terminal alkyne, through treatment with a strong base like n-butyllithium (n-BuLi).[11][12] This is the second step of the Corey-Fuchs reaction. The resulting lithium acetylide can then be reacted with various electrophiles.

Troubleshooting Guides

Issue 1: Low or No Conversion of Hexanal to this compound
Possible Cause Troubleshooting Step
Inactive Reagents Use freshly opened or purified triphenylphosphine. Ensure carbon tetrabromide has been stored properly. Use distilled hexanal.
Wet Solvent/Glassware Flame-dry all glassware before use. Use anhydrous dichloromethane (B109758) as the solvent.
Incorrect Reagent Stoichiometry Typically, an excess of the phosphine (B1218219) and carbon tetrabromide relative to the aldehyde is used. A common ratio is 2 equivalents of PPh₃ and 1 equivalent of CBr₄ per equivalent of hexanal.[3]
Low Reaction Temperature After the initial ylide formation at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure complete reaction with the aldehyde.[4]
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Side reactions of the aldehyde Ensure the hexanal is added slowly to the pre-formed ylide solution at 0 °C to minimize side reactions.
Decomposition of product Avoid excessive heating during workup and purification. 1,1-dibromoalkenes can be sensitive to acidic conditions.
Incomplete reaction Monitor the reaction by TLC to ensure all the starting aldehyde has been consumed before workup.
Issue 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Presence of Triphenylphosphine Oxide (TPPO) | Refer to FAQ Q3 for detailed removal procedures. A combination of precipitation and filtration through a silica plug is often effective. | | Co-elution with other byproducts | Optimize column chromatography conditions. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. | | Product is an oil | If crystallization is not possible, purification by column chromatography followed by removal of solvent under reduced pressure is the standard method. |

Experimental Protocols

Synthesis of 1,1-Dibromo-1-heptene (the alkene analog of this compound from heptanal, adaptable for hexanal)

This protocol is adapted from a general Corey-Fuchs procedure.[4]

Step 1: Formation of the 1,1-Dibromoalkene

  • To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 eq).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • To this solution, add hexanal (1.0 eq) dissolved in a small amount of dry DCM.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC until the hexanal is consumed.

  • Upon completion, triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate and purify by silica gel chromatography (eluting with hexanes/ethyl acetate) to yield 1,1-dibromo-1-heptene.

Quantitative Data Summary (Corey-Fuchs Reaction - Step 1)

ParameterConditionExpected YieldReference
Temperature 0 °C to Room Temperature80-95%[2][4]
Reaction Time 12-24 hours[4]
Solvent Dichloromethane (anhydrous)[4]
Key Reagents PPh₃, CBr₄, Hexanal[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification A Mix PPh3 and CBr4 in dry DCM at 0 °C B Add Hexanal A->B 15 min C Stir at RT overnight B->C D Reaction Monitoring (TLC) C->D E Triturate with Hexanes D->E Reaction Complete F Filter to remove TPPO E->F G Concentrate Filtrate F->G H Silica Gel Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield of This compound q1 Check Reagent Purity and Dryness of Solvent start->q1 s1 Use Pure/Dry Reagents and Anhydrous Solvent q1->s1 Yes q2 Verify Reaction Conditions (T/t) q1->q2 No s1->q2 s2 Optimize Temperature and Reaction Time q2->s2 Yes q3 Issues with Byproduct Removal? q2->q3 No s2->q3 s3 Employ Effective TPPO Removal Technique q3->s3 Yes end Optimized Yield q3->end No s3->end

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Purification of 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 1,1-Dibromohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for synthesizing gem-dibromoalkanes like this compound is the Corey-Fuchs reaction, starting from the corresponding aldehyde (hexanal).[1][2][3] Based on this synthesis, the most probable impurities include:

  • Unreacted Starting Materials: Residual hexanal.

  • Reaction Byproducts: Triphenylphosphine (B44618) oxide is a major byproduct of the reaction.[3]

  • Reagents: Unreacted triphenylphosphine and carbon tetrabromide.

  • Side-Reaction Products: Small amounts of 1-bromohex-1-ene if the elimination step is incomplete or occurs prematurely.

  • Degradation Products: Thermally sensitive brominated compounds can decompose, especially during distillation.

Q2: What is the recommended general procedure for purifying crude this compound?

A2: A multi-step approach involving an aqueous workup followed by fractional distillation is generally recommended. The aqueous wash helps to remove water-soluble impurities and reaction byproducts, while fractional distillation separates the desired product from components with different boiling points.

Q3: How can I effectively remove the triphenylphosphine oxide byproduct?

A3: Triphenylphosphine oxide is a common and often troublesome byproduct in reactions using triphenylphosphine.[4] While it has some solubility in many organic solvents, it can often be removed or significantly reduced through the following methods:

  • Filtration: In some cases, triphenylphosphine oxide may precipitate out of the reaction mixture upon cooling or the addition of a non-polar solvent (like hexane (B92381) or a hexane/ether mixture). The solid can then be removed by filtration.

  • Aqueous Extraction: While not highly soluble in water, repeated washing with water can help to remove some of the triphenylphosphine oxide.

  • Column Chromatography: If a high level of purity is required and distillation is not sufficient, flash column chromatography on silica (B1680970) gel is an effective method for separating this compound from the more polar triphenylphosphine oxide.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: To ensure the purity of the final product, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. It can effectively separate this compound from starting materials, solvents, and many byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying any structurally related impurities that may have distinct signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the absence of certain functional groups from starting materials, such as the carbonyl group (C=O) of hexanal.

Troubleshooting Guides

Issue 1: The crude product is a dark or colored oil.
Possible Cause Troubleshooting Step
Residual Bromine: The presence of unreacted bromine or bromine-containing byproducts can impart a yellow, orange, or brown color.Wash the organic layer with a saturated aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.
Thermal Decomposition: The compound may have started to decompose during the reaction or workup, especially if heated for prolonged periods.Minimize exposure to high temperatures. If distillation is required, perform it under reduced pressure to lower the boiling point.
Highly Colored Impurities: Certain byproducts from side reactions could be intensely colored.If washing does not remove the color, consider purification by column chromatography.
Issue 2: Low yield after purification.
Possible Cause Troubleshooting Step
Incomplete Reaction: The initial synthesis of this compound may not have gone to completion.Before purification, confirm reaction completion using an appropriate analytical technique like TLC or GC-MS on a small aliquot of the crude reaction mixture.
Loss during Aqueous Workup: Emulsion formation or improper separation of layers can lead to significant product loss.To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the separatory funnel to stand for an extended period. Ensure layers are well-separated before draining.
Inefficient Distillation: A poor distillation setup or improper technique can result in product loss.Ensure all joints in the distillation apparatus are well-sealed. For fractional distillation, use an appropriate column (e.g., Vigreux) and maintain a slow, steady distillation rate. Insulating the column can also improve efficiency.
Product Volatility: If distilling under high vacuum, some product may be lost in the vacuum trap if it is not sufficiently cold.Ensure the cold trap is maintained at a very low temperature (e.g., with a dry ice/acetone or liquid nitrogen bath).
Issue 3: Impurities remain after fractional distillation.
Possible Cause Troubleshooting Step
Azeotrope Formation: The impurity may form an azeotrope with this compound, making separation by distillation difficult.Check the literature for known azeotropes of this compound. If an azeotrope is present, an alternative purification method like column chromatography will be necessary.
Similar Boiling Points: The impurity may have a boiling point very close to that of this compound.Use a more efficient fractional distillation column (i.e., one with more theoretical plates). Alternatively, consider purification by preparative gas chromatography or column chromatography.
Thermal Decomposition during Distillation: The heat of distillation may be causing the product to decompose, generating new impurities.Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Data Presentation

Table 1: Purity Profile of Crude vs. Purified this compound by GC-MS (Hypothetical Data)

Compound Retention Time (min) Area % (Crude) Area % (Purified) Identification
Hexanal3.25.8< 0.1Unreacted Starting Material
This compound10.585.299.7Product
Triphenylphosphine15.12.5< 0.1Unreacted Reagent
Triphenylphosphine oxide18.96.50.2Byproduct

Experimental Protocols

Protocol 1: General Aqueous Workup of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • If the reaction was performed in a solvent, dilute the mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to ensure proper phase separation.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

    • Water to remove water-soluble impurities.

    • Saturated aqueous sodium bisulfite (NaHSO₃) solution (if the solution is colored) to remove residual bromine.

    • Brine (saturated aqueous NaCl) to facilitate separation and remove the bulk of the water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter or decant the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus equipped with a Vigreux column and a vacuum adapter.

  • Add the crude, dried this compound to a round-bottom flask, along with a magnetic stir bar or boiling chips for smooth boiling.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect a forerun of any low-boiling impurities.

  • Collect the main fraction of this compound at its boiling point at the given pressure.

  • Stop the distillation before the flask goes to complete dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Drying Drying Aqueous Workup->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Distillation Distillation Aqueous Workup->Distillation Purity Check (GC-MS/NMR) Purity Check (GC-MS/NMR) Distillation->Purity Check (GC-MS/NMR) Pure Product Pure Product Purity Check (GC-MS/NMR)->Pure Product Purity OK Column Chromatography Column Chromatography Purity Check (GC-MS/NMR)->Column Chromatography Impurities Present Column Chromatography->Purity Check (GC-MS/NMR)

Caption: Logical relationship for purification and analysis of this compound.

References

Technical Support Center: 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and troubleshooting for 1,1-Dibromohexane. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability studies on this compound are limited; therefore, some recommendations are based on the general chemical properties of geminal dihalides and data from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the conditions summarized in the table below. These recommendations are compiled from safety data sheets of closely related structural isomers and similar alkyl halides.

ParameterRecommended ConditionRationale
Temperature Store in a cool place (2-8°C recommended for long-term storage).[1][2][3][4]To minimize decomposition and volatilization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Keep container tightly closed in a dry and well-ventilated place.[1][2][3][4][5]Prevents contamination and reaction with moisture.
Light Protect from light.[6]Light can promote the formation of free radicals, leading to decomposition.
Incompatibilities Store away from strong oxidizing agents, strong bases, and alkali metals.[2][4][5][6]These substances can cause vigorous or explosive reactions.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by several observable changes:

  • Color Change: Pure this compound is expected to be a colorless to pale yellow liquid. A significant change to a darker yellow or brown color can indicate the formation of decomposition products.[3]

  • Formation of Precipitate: The appearance of solid material could indicate polymerization or the formation of insoluble byproducts.

  • Acrid Odor: The generation of an acidic or sharp odor may suggest the release of hydrogen bromide (HBr) gas due to decomposition.[1][3][4][7]

Q3: What are the likely decomposition pathways for this compound?

  • Hydrolysis: In the presence of water, this compound can slowly hydrolyze. The initial product is an unstable gem-halohydrin, which readily eliminates HBr to form hexanal (B45976). The hexanal can then be further oxidized or undergo other reactions.

  • Elimination: Under basic conditions or at elevated temperatures, this compound can undergo dehydrohalogenation to form 1-bromo-1-hexene. A second elimination can lead to the formation of 1-hexyne.

  • Radical Decomposition: Exposure to UV light or high temperatures can initiate homolytic cleavage of the C-Br bonds, forming bromine and alkyl radicals. These radicals can then participate in a variety of propagation and termination steps, leading to a complex mixture of byproducts.

Troubleshooting Guide

Issue 1: My reaction with this compound is giving low yields or failing completely.

  • Potential Cause 1: Degraded Starting Material. The this compound may have degraded due to improper storage. Discoloration or the presence of impurities can inhibit or interfere with the desired reaction.

    • Solution: Check the purity of your this compound using an appropriate analytical method like GC-MS or NMR (see Experimental Protocols section). If impurities are detected, purify the material by distillation before use.

  • Potential Cause 2: Presence of Water. Moisture can react with this compound and may also be incompatible with many organometallic or strongly basic reactions where this reagent is used.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere. Use anhydrous solvents.

  • Potential Cause 3: Incompatible Reagents. The reaction may involve reagents that are incompatible with this compound, such as strong bases that favor elimination over substitution.

    • Solution: Review the literature for similar reactions to ensure the chosen conditions are appropriate. Consider the relative rates of competing reaction pathways (e.g., substitution vs. elimination).

Issue 2: The this compound I received is dark brown.

  • Potential Cause: The material has likely been exposed to light, air, or heat during shipping or storage, leading to decomposition.

    • Solution: Before use, it is highly recommended to assess the purity of the material. Purification by vacuum distillation may be necessary to remove colored impurities. For future purchases, ensure the supplier packages the material under an inert atmosphere and in an amber bottle.

Purity Assessment and Troubleshooting Workflow

The following diagram outlines a logical workflow for assessing the purity of this compound and troubleshooting common issues.

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of this compound and identifying potential volatile impurities.

1. Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer (MS) detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating haloalkanes.[8]

2. Sample Preparation:

  • Prepare a stock solution by dissolving approximately 10 mg of this compound in 10 mL of a volatile solvent like hexane (B92381) or dichloromethane. This creates a 1 mg/mL solution.[8]

  • Prepare a dilute sample for injection by taking 100 µL of the stock solution and diluting it to 1 mL with the same solvent.

3. GC-MS Conditions:

  • Injector Temperature: 250°C[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8][9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injection Mode: Split injection with a 50:1 split ratio.[8]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Detector Temperature: 280°C.

4. Data Analysis:

  • Purity Assessment: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurity Identification: The mass spectrum of each impurity peak can be compared to spectral libraries (e.g., NIST) to tentatively identify its structure. Look for characteristic isotopic patterns for bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity for one bromine atom).

References

Common pitfalls in handling 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromohexane.

Troubleshooting Guides

Problem 1: Low or No Yield in Double Dehydrohalogenation to 1-Hexyne (B1330390)

You are attempting to synthesize 1-hexyne from this compound using a strong base like sodium amide (NaNH₂), but the yield is significantly lower than expected or the reaction fails to proceed.

Possible CauseRecommended Solution
Insufficiently Strong Base While alkoxides can be used, sodium amide (NaNH₂) in liquid ammonia (B1221849) is generally more effective for the double elimination of geminal dihalides to form terminal alkynes. Ensure the base is fresh and has not been deactivated by moisture.
Incorrect Stoichiometry of Base For the synthesis of a terminal alkyne from a geminal dihalide, three equivalents of a strong base are often required. Two equivalents are needed for the two E2 elimination reactions, and a third is necessary to deprotonate the resulting terminal alkyne, which drives the equilibrium toward the product.
Presence of Water Water will react with and neutralize the strong base (e.g., NaNH₂), preventing the dehydrohalogenation reaction. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that all solvents are anhydrous.
Low Reaction Temperature Dehydrohalogenation reactions often require elevated temperatures to proceed at a reasonable rate. If using a base like potassium tert-butoxide, refluxing in a suitable solvent such as THF may be necessary.
Premature Quenching Adding the quenching agent (e.g., water or aqueous acid) before the reaction is complete will result in a low yield of the desired alkyne. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) before quenching.
Problem 2: Formation of Unexpected Byproducts

You have isolated your product, but spectroscopic analysis (e.g., NMR or GC-MS) reveals the presence of significant impurities or unexpected byproducts.

Possible CauseRecommended Solution
Hydrolysis to Aldehyde This compound can undergo hydrolysis to form an unstable geminal diol, which rapidly eliminates water to yield hexanal. This is particularly problematic during aqueous work-up if the pH is not controlled.
Incomplete Elimination If the reaction is not allowed to proceed to completion, the intermediate vinyl bromide (1-bromo-1-hexene) may be present in the final product mixture. Ensure sufficient reaction time and the correct stoichiometry of the base.
Isomerization of Terminal Alkyne If a weaker base (like KOH) is used with heat, the initially formed 1-hexyne can isomerize to the more stable internal alkyne, 2-hexyne. Using a very strong base like sodium amide helps to trap the terminal alkyne as its acetylide salt, preventing isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is a hazardous chemical. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How should I properly store this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Q3: What is the most common synthetic application of this compound?

A3: A primary use of this compound is in the synthesis of terminal alkynes, specifically 1-hexyne, through a double dehydrohalogenation reaction. This reaction is typically carried out using a strong base.

Q4: Can I use this compound in Grignard reactions?

A4: While it is possible to form a Grignard reagent from an alkyl halide, the presence of two bromine atoms on the same carbon in this compound can lead to complications. Formation of a Grignard reagent at one C-Br bond could be followed by intra- or intermolecular side reactions. If a Grignard reaction is attempted, it is critical to use anhydrous solvents and properly activated magnesium.

Q5: My reaction mixture turned dark brown. What does this indicate?

A5: A dark coloration can indicate decomposition of the starting material or the formation of polymeric byproducts. This can be caused by impurities, exposure to light, or excessively high reaction temperatures.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₆H₁₂Br₂243.97~195-197~1.55
1-HexyneC₆H₁₀82.1471.30.716
HexanalC₆H₁₂O100.16130-1310.816
1-Bromo-1-hexeneC₆H₁₁Br163.05135-1371.22
Sodium AmideNaNH₂39.014001.39
Liquid AmmoniaNH₃17.03-33.340.682

Experimental Protocols

Synthesis of 1-Hexyne from this compound

This protocol describes the double dehydrohalogenation of this compound to synthesize 1-hexyne using sodium amide in liquid ammonia.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. Maintain a positive pressure of inert gas (e.g., argon or nitrogen).

  • Reaction Initiation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 100 mL of ammonia into the flask.

  • Base Addition: Carefully add sodium amide (3.0 equivalents) to the liquid ammonia with stirring.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to the boiling point of ammonia (-33 °C) and stir for 3 hours. The ammonia will slowly evaporate.

  • Work-up: After the ammonia has evaporated, cautiously add anhydrous diethyl ether to the reaction residue. Cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Purification: The crude 1-hexyne can be purified by fractional distillation.

Mandatory Visualizations

G cluster_main Troubleshooting Low Yield in 1-Hexyne Synthesis Start Low Yield of 1-Hexyne CheckBase Check Base: Strength & Stoichiometry Start->CheckBase CheckConditions Check Reaction Conditions: Anhydrous? Temperature? Start->CheckConditions CheckProcedure Check Procedure: Reaction Time? Quenching? Start->CheckProcedure BaseIssue Base is weak or insufficient CheckBase->BaseIssue WaterPresent Moisture is present CheckConditions->WaterPresent TempTooLow Temperature too low CheckConditions->TempTooLow TimeTooShort Reaction time insufficient CheckProcedure->TimeTooShort SolveBase Use fresh, strong base (NaNH2) Use 3 equivalents BaseIssue->SolveBase SolveWater Thoroughly dry glassware Use anhydrous solvents WaterPresent->SolveWater SolveTemp Increase reaction temperature TempTooLow->SolveTemp SolveTime Increase reaction time Monitor with TLC/GC TimeTooShort->SolveTime

Caption: Troubleshooting workflow for low yield of 1-hexyne.

G cluster_main Synthesis of 1-Hexyne from this compound A This compound B 1-Bromo-1-hexene (Vinyl Bromide Intermediate) A->B - HBr (E2) (1 eq. NaNH2) C 1-Hexyne B->C - HBr (E2) (1 eq. NaNH2) D Sodium Hexynide C->D Deprotonation (1 eq. NaNH2) E 1-Hexyne (Final Product) D->E Aqueous Work-up (e.g., H2O or NH4Cl)

Caption: Reaction pathway for the synthesis of 1-hexyne.

Technical Support Center: Characterization of Byproducts in 1,1-Dibromohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving 1,1-dibromohexane. The information is presented in a clear question-and-answer format, with a focus on byproduct characterization and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile geminal dihalide primarily used in two main types of reactions:

  • Dehydrohalogenation to form 1-Hexyne (B1330390): This is a classic elimination reaction where a strong base is used to remove two equivalents of hydrogen bromide (HBr), resulting in the formation of a terminal alkyne.

  • Hydrolysis to form Hexanal (B45976): In the presence of water and often a catalyst, this compound can be converted to the corresponding aldehyde, hexanal.

Troubleshooting Guides

Reaction 1: Dehydrohalogenation of this compound to 1-Hexyne

This reaction is a fundamental method for the synthesis of 1-hexyne. However, the formation of byproducts can affect the yield and purity of the desired alkyne.

Q2: What is the primary byproduct of concern in the synthesis of 1-hexyne from this compound?

The most common and significant byproduct is 1-bromo-1-hexene (B87650) . This occurs when the elimination of the second equivalent of HBr is incomplete.

Q3: What reaction conditions favor the formation of the 1-bromo-1-hexene byproduct?

Several factors can lead to the incomplete reaction and the accumulation of the vinyl bromide intermediate:

  • Insufficient amount of strong base: A stoichiometric excess of a very strong base, such as sodium amide (NaNH₂), is crucial to drive the reaction to completion.

  • Inadequate reaction temperature or time: The second dehydrohalogenation step is generally slower and may require higher temperatures or longer reaction times.

  • Poor quality of the base: The strong base may be deactivated by exposure to moisture or air.

Q4: How can I minimize the formation of 1-bromo-1-hexene?

To enhance the yield of 1-hexyne and reduce the vinyl bromide byproduct, consider the following optimizations:

  • Use of excess strong base: Employing at least two to three equivalents of a potent base like sodium amide is recommended.

  • Optimize reaction conditions: Gradually increasing the reaction temperature and ensuring a sufficient reaction time can promote the complete elimination.

  • Ensure anhydrous conditions: Use freshly opened or properly stored anhydrous solvents and handle air- and moisture-sensitive bases under an inert atmosphere (e.g., nitrogen or argon).

Product/Byproduct Typical Yield (Optimized Conditions) Factors Influencing Yield
1-Hexyne> 85%Excess strong base, anhydrous conditions, sufficient reaction time and temperature.
1-Bromo-1-hexene< 10%Insufficient base, low temperature, short reaction time, presence of moisture.
Other minor byproducts< 5%Non-specific reactions, impurities in starting materials.
Experimental Protocol: Synthesis of 1-Hexyne from this compound

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium amide (2.5 equivalents) in the chosen anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., -33°C for liquid ammonia).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature if not using liquid ammonia.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Purify the 1-hexyne by distillation.

Dehydrohalogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend NaNH2 in anhydrous solvent B Cool to reaction temperature A->B Inert atmosphere C Slowly add This compound solution B->C D Stir for several hours C->D Allow to warm E Quench with aq. NH4Cl D->E At 0°C F Extract with diethyl ether E->F G Dry organic layer F->G Wash with brine H Purify by distillation G->H I I H->I Isolated 1-Hexyne

Caption: Experimental workflow for the synthesis of 1-hexyne.

Reaction 2: Hydrolysis of this compound to Hexanal

The conversion of this compound to hexanal is a useful transformation, but can be plagued by side reactions if not properly controlled.

Q5: What are the common byproducts observed during the hydrolysis of this compound?

The primary byproducts in this reaction can include:

  • Hexanoic acid: Over-oxidation of the initially formed hexanal can occur, especially under harsh reaction conditions or in the presence of oxidizing agents.

  • 1-Hexanol: Reduction of hexanal can occur, although this is less common unless specific reducing agents are present.

  • Unreacted this compound: Incomplete hydrolysis will leave starting material in the product mixture.

Q6: What factors contribute to the formation of these byproducts?

  • Reaction Temperature: High temperatures can promote over-oxidation to the carboxylic acid.

  • Presence of Oxidants: Impurities or the reaction medium itself can sometimes lead to oxidation.

  • pH of the reaction mixture: Both strongly acidic and basic conditions can influence the rate of hydrolysis and potentially lead to side reactions.

Q7: How can I optimize the hydrolysis to favor the formation of hexanal?

  • Controlled Temperature: Maintain a moderate and consistent reaction temperature to avoid over-oxidation.

  • Choice of Reagents: Using milder reagents for hydrolysis, such as aqueous silver nitrate (B79036) or simply water with a phase-transfer catalyst, can improve selectivity.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can minimize oxidation.

Product/Byproduct Typical Yield (Optimized Conditions) Factors Influencing Yield
Hexanal60-80%Mild reaction conditions, controlled temperature, absence of strong oxidants.
Hexanoic acid< 15%High temperature, presence of oxidizing agents.
1-Hexanol< 5%Presence of reducing species.
Unreacted this compoundVariableIncomplete reaction due to insufficient time or inadequate mixing.
Experimental Protocol: Hydrolysis of this compound to Hexanal

Materials:

  • This compound

  • Aqueous silver nitrate solution or water with a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Organic solvent (e.g., acetone (B3395972) or acetonitrile)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable organic solvent.

  • Add the aqueous silver nitrate solution or the water/phase-transfer catalyst mixture to the flask.

  • Heat the reaction mixture gently with vigorous stirring for a specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and filter to remove any precipitate (e.g., silver bromide).

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the hexanal by distillation.

Hydrolysis_Pathway A This compound B Hexanal (Desired Product) A->B Hydrolysis (H2O, Catalyst) D Unreacted This compound A->D Incomplete Reaction C Hexanoic Acid (Over-oxidation Byproduct) B->C Oxidation (e.g., high temp, O2)

Caption: Reaction pathways in the hydrolysis of this compound.

Technical Support Center: Scaling Up 1,1-Dibromohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the laboratory-scale synthesis of 1,1-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, troubleshooting, and frequently asked questions related to this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound from hexanal (B45976) in a laboratory setting?

A1: A widely used and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄). This reaction efficiently converts the aldehyde functional group of hexanal into a geminal dibromide.[1]

Q2: Why is the removal of the triphenylphosphine oxide byproduct often challenging?

A2: Triphenylphosphine oxide is a highly polar and crystalline byproduct that frequently exhibits similar solubility characteristics to the desired this compound product. This similarity can make its removal by standard extraction and crystallization techniques difficult, often requiring chromatographic purification or specialized workup procedures.

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

A3: The reagents used in this synthesis, particularly carbon tetrabromide and triphenylphosphine, require careful handling. Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3] Triphenylphosphine can cause skin and eye irritation.[4] It is crucial to consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[2][3][4][5]

Q4: Can other brominating agents be used instead of carbon tetrabromide?

A4: Yes, other brominating agents can be employed. For instance, N-bromosuccinimide (NBS) in combination with triphenylphosphine is a common alternative for converting alcohols to alkyl bromides and can be adapted for this type of transformation.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: The reagents are sensitive to moisture, which can quench the active intermediates. 3. Poor quality reagents: Degradation of hexanal, triphenylphosphine, or the bromine source.1. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of side reactions. 2. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Use freshly distilled hexanal and high-purity triphenylphosphine and carbon tetrabromide.
Presence of a White Precipitate that is Difficult to Separate 1. Triphenylphosphine oxide byproduct: This is the primary byproduct of the reaction and is often a crystalline solid.1. Filtration: Attempt to remove the bulk of the triphenylphosphine oxide by filtration. 2. Solvent Trituration: Wash the crude product with a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, in which this compound is soluble, but the byproduct is not.[6] 3. Chromatography: If the above methods are insufficient, column chromatography on silica (B1680970) gel is an effective purification method.
Formation of Multiple Products (Visible on TLC or GC-MS) 1. Side reactions of hexanal: Aldol condensation of hexanal can occur under certain conditions. 2. Over-reaction or decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of elimination or other degradation products.1. Add the hexanal slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize self-condensation. 2. Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed. Avoid excessive heating.
Product is a Dark or Colored Oil 1. Presence of residual bromine or iodine impurities. 1. During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate (B1220275) or sodium bisulfite to quench any remaining halogen.

Experimental Protocol: Synthesis of this compound from Hexanal

This protocol is adapted from the general principles of the Appel reaction for the conversion of aldehydes to gem-dibromides.

Materials:

  • Hexanal

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Aldehyde Addition: Once the carbon tetrabromide is fully dissolved, add hexanal (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate (B1210297) eluent).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • To the resulting residue, add hexane to precipitate the triphenylphosphine oxide. Stir vigorously and then filter the mixture, collecting the filtrate.

    • Wash the collected solid with additional portions of hexane and combine the filtrates.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of this compound from hexanal. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ReagentMolar Ratio (to Hexanal)Molecular Weight ( g/mol )Density (g/mL)Purity
Hexanal1.0100.160.814≥98%
Triphenylphosphine2.2262.29-≥99%
Carbon Tetrabromide1.2331.632.96≥99%
Product
This compoundExpected Yield: 70-85%243.971.56>95% after chromatography

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow and the logical relationship of the key reaction components.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Hexanal, PPh3, CBr4, DCM) setup_reaction Set up Reaction Vessel (Flame-dried, Inert Atmosphere) prep_reagents->setup_reaction dissolve_pph3 Dissolve PPh3 in DCM setup_reaction->dissolve_pph3 cool_solution Cool to 0 °C dissolve_pph3->cool_solution add_cbr4 Add CBr4 cool_solution->add_cbr4 add_hexanal Add Hexanal add_cbr4->add_hexanal react Stir at Room Temperature add_hexanal->react concentrate Concentrate Reaction Mixture react->concentrate precipitate Precipitate TPPO with Hexane concentrate->precipitate filter Filter precipitate->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, GC-MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Hexanal Hexanal Product This compound Hexanal->Product + Ylide PPh3 Triphenylphosphine (PPh3) Intermediate [PPh3-Br]+[CBr3]- Intermediate PPh3->Intermediate + CBr4 CBr4 Carbon Tetrabromide (CBr4) Ylide Dibromophosphorane Ylide (Ph3P=CBr2) Intermediate->Ylide Byproduct Triphenylphosphine Oxide (TPPO) Ylide->Byproduct

Caption: Simplified reaction pathway for this compound synthesis.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to GC-MS Analysis of 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the integrity and reproducibility of their work. 1,1-Dibromohexane, a key building block in various organic syntheses, is no exception. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

Gas Chromatography-Mass Spectrometry stands out as the definitive technique for analyzing volatile and semi-volatile compounds like this compound.[1] Its high resolving power combined with the specific identification capabilities of mass spectrometry allows for both accurate quantification of the main component and the identification of trace impurities.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the purity assessment of a typical batch of this compound using GC-MS, alongside a comparison with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterGC-MSHPLC (UV Detection)¹H NMR
Purity (%) 99.1%98.9% (by area %)>99% (by qNMR)
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.1%~0.3%
Identified Impurities 1-Bromohexane, Hexanal, 1,2-DibromohexaneNon-volatile impuritiesStructural isomers
Analysis Time ~25 minutes~20 minutes~10 minutes
Sample Preparation Dilution in a volatile solventDissolution in a suitable mobile phaseDissolution in a deuterated solvent

Unveiling Impurities with GC-MS

A typical GC-MS analysis of a synthesized batch of this compound might reveal the following impurity profile. The identification of these impurities is crucial as they can potentially interfere with subsequent reactions.

CompoundRetention Time (min)Area %Key Mass Fragments (m/z)Identification
Hexanal4.20.256, 72, 100Unreacted Starting Material
1-Bromohexane6.80.383, 164, 166Side Product
This compound 10.5 99.1 163, 165, 242, 244, 246 Product
1,2-Dibromohexane10.80.4163, 165, 242, 244, 246Isomeric Impurity

The mass spectrum of this compound exhibits a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks). The fragmentation pattern is also a key identifier, with prominent fragments arising from the loss of bromine atoms and alkyl chains.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of accurate purity assessment.

GC-MS Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates the workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex inject Inject Sample vortex->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities (MS Library) integrate->identify quantify Calculate Purity identify->quantify report report quantify->report

Caption: Workflow for GC-MS purity assessment of this compound.

Comparison with Alternative Techniques

While GC-MS is a powerful tool, other techniques offer complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally sensitive impurities that may not be amenable to GC. For this compound, a normal-phase HPLC method could be employed to separate it from polar impurities. However, its sensitivity for volatile impurities is generally lower than that of GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard.[2] It is an excellent tool for confirming the identity of the main component and for quantifying major impurities, especially isomers that may be difficult to resolve by GC. However, its sensitivity for detecting trace impurities is typically lower than that of GC-MS.

The logical relationship between these analytical techniques in a comprehensive purity assessment strategy is illustrated below.

Analytical_Strategy Sample This compound Sample GCMS GC-MS (Primary Purity & Volatile Impurities) Sample->GCMS HPLC HPLC (Non-Volatile Impurities) Sample->HPLC NMR NMR (Structural Confirmation & Isomeric Purity) Sample->NMR Report Comprehensive Purity Report GCMS->Report HPLC->Report NMR->Report

Caption: Interrelation of analytical techniques for purity assessment.

References

¹H and ¹³C NMR Analysis of 1,1-Dibromohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of halogenated hydrocarbons, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides a comprehensive analysis of 1,1-dibromohexane using ¹H and ¹³C NMR, comparing its spectral features with alternative analytical methods and offering detailed experimental protocols.

¹H and ¹³C NMR Spectral Data of this compound

The unambiguous identification of this compound is readily achieved through the interpretation of its ¹H and ¹³C NMR spectra. The predicted spectral data reveals characteristic signals that correspond to the unique chemical environments of the protons and carbons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
H15.89Triplet1H7.1 Hz
H22.15Multiplet2H
H31.45Multiplet2H
H41.34Multiplet2H
H50.91Triplet3H7.3 Hz

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C147.7
C239.5
C330.7
C421.9
C513.8
C6Not Applicable

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, other analytical techniques can offer complementary data for the characterization of this compound.

Table 3: Comparison of Analytical Techniques for this compound Analysis

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Number of non-equivalent protons, their chemical environment, and connectivity.Detailed structural information, non-destructive.Requires deuterated solvents, can be complex for large molecules.
¹³C NMR Number and type of carbon atoms (CH₃, CH₂, CH, C).Direct observation of the carbon skeleton.Lower sensitivity than ¹H NMR, longer acquisition times.
Gas Chromatography (GC) Separation of volatile compounds, determination of purity.High resolution separation, quantitative analysis.Not suitable for non-volatile compounds, requires derivatization for some analytes.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Isomers can have similar fragmentation patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.Fast and simple, provides information on bond vibrations.Limited structural information for alkanes.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

Visualizing the Analysis Workflow and Structural Elucidation

The following diagrams illustrate the logical flow of NMR analysis and how the spectral data leads to the structural confirmation of this compound.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Interpretation Sample This compound Sample Mixing Dissolution & Mixing Sample->Mixing Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mixing Standard Internal Standard (TMS) Standard->Mixing Transfer Transfer to NMR Tube Mixing->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition H1_Spectrum ¹H NMR Spectrum H1_Acquisition->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum C13_Acquisition->C13_Spectrum Interpretation Spectral Interpretation H1_Spectrum->Interpretation C13_Spectrum->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for NMR analysis of this compound.

Structural_Elucidation cluster_h1_data ¹H NMR Data cluster_c13_data ¹³C NMR Data cluster_interpretation Interpretation H1_Shift Chemical Shifts (δ) Proton_Environments Number & Type of Proton Environments H1_Shift->Proton_Environments H1_Integration Integration Values H1_Integration->Proton_Environments H1_Multiplicity Multiplicity (Splitting) Connectivity Proton-Proton Connectivity H1_Multiplicity->Connectivity C13_Shift Number of Signals & Chemical Shifts (δ) Carbon_Skeleton Carbon Skeleton Framework C13_Shift->Carbon_Skeleton Structure Confirmed Structure of This compound Proton_Environments->Structure Carbon_Skeleton->Structure Connectivity->Structure

Caption: Logical path from NMR data to structure confirmation.

A Comparative Guide to Brominating Agents: Situating 1,1-Dibromohexane in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates the efficiency, selectivity, and outcome of a synthetic route. While reagents like N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI) are mainstays for introducing bromine atoms, the role of gem-dibromoalkanes, such as 1,1-dibromohexane, is often as a synthetic intermediate rather than a direct brominating agent. This guide provides a comparative analysis of these compounds, clarifying their respective applications and presenting supporting experimental data.

This compound: A Key Intermediate for Carbon-Carbon Bond Formation

This compound is a geminal dihalide, a class of compounds that are valuable building blocks in organic synthesis. Their primary utility is not in donating bromine to other molecules, but rather in undergoing transformations that lead to the formation of new carbon-carbon bonds, particularly alkynes.

Synthesis of 1,1-Dibromoalkanes

Gem-dibromoalkanes are commonly synthesized from aldehydes. A practical and high-yielding method involves the reaction of an aldehyde with tetrabutylammonium (B224687) tribromide and triphenyl phosphite. This transformation is typically rapid, often completing within 10 minutes.[1]

The Corey-Fuchs Reaction: Transforming Aldehydes to Alkynes

A cornerstone of alkyne synthesis is the Corey-Fuchs reaction, which utilizes a 1,1-dibromoalkene intermediate derived from an aldehyde.[2][3][4][5] This two-step process first involves the reaction of an aldehyde with a phosphine-dibromomethylene ylide to generate the 1,1-dibromoalkene. Subsequent treatment with a strong base, like butyllithium, results in the formation of a terminal alkyne.[2][5][6]

The overall transformation can be depicted as follows:

Corey_Fuchs_Reaction Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) Aldehyde->Dibromoalkene CBr₄, PPh₃ Alkyne Terminal Alkyne (R-C≡CH) Dibromoalkene->Alkyne 1. n-BuLi 2. H₂O Bromination_Workflow cluster_DBI DBI Bromination (Batch) cluster_NBS NBS Bromination (Flow) DBI_Start Dissolve Substrate in conc. H₂SO₄ DBI_Add Add DBI DBI_Start->DBI_Add DBI_React Stir at RT DBI_Add->DBI_React DBI_Quench Pour into Ice Water DBI_React->DBI_Quench DBI_Extract Extract with Ethyl Acetate DBI_Quench->DBI_Extract DBI_Purify Column Chromatography DBI_Extract->DBI_Purify DBI_Product Final Product DBI_Purify->DBI_Product NBS_Start Prepare Solution of Substrate and NBS in Acetonitrile NBS_Pump Pump through FEP tubing reactor NBS_Start->NBS_Pump NBS_React Irradiate with CFL at 60°C NBS_Pump->NBS_React NBS_Collect Collect Product NBS_React->NBS_Collect NBS_Product Final Product NBS_Collect->NBS_Product

References

A Comparative Guide to the Quantitative Analysis of 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated hydrocarbons such as 1,1-dibromohexane is critical for process monitoring, quality control, and toxicological assessment. This guide provides an objective comparison of the primary analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common methods employed are Gas Chromatography (GC) coupled with various detectors, High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
GC-MS Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]~0.01 - 3 µg/g[2][3]~0.025 - 10 µg/g[3][4]>0.999[2]High sensitivity and selectivity, definitive identification.[5]Requires derivatization for non-volatile compounds, potential for thermal degradation.
GC-FID Separation based on volatility, with detection by flame ionization.~1 µg/mL[4]~3 µg/mL[4]>0.999[6]Robust, cost-effective, and widely available.[7]Less selective than MS, may require confirmation of peak identity.
HPLC-UV Separation based on polarity, with detection by UV absorbance.~0.1 - 1 µg/mL[1]Dependent on chromophoreGoodSuitable for non-volatile and thermally labile compounds.[8]This compound lacks a strong chromophore, limiting sensitivity.
qNMR Non-destructive analysis based on nuclear spin properties in a magnetic field.[1]~5 µM[1]HighExcellentAbsolute quantification without a calibration curve, provides structural information.[9][10]Lower sensitivity compared to chromatographic methods, higher initial instrument cost.[11]

Note: The quantitative data presented is based on studies of similar halogenated alkanes and brominated compounds and should be considered as representative estimates.[1][2][3][4] Method validation for this compound is recommended for specific applications.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the quantification of this compound. The following is a representative protocol.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a final concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., 1,2-dibromopropane) to all samples, calibration standards, and quality control samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from other components based on boiling point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 163, 165, 83).

3. Data Analysis and Quantification:

  • Identify the this compound peak based on its retention time and mass spectrum, confirmed by comparison with a reference standard and the NIST library.[12]

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction IS_Addition Internal Standard Addition Extraction->IS_Addition Injection Injection into GC IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Identification Peak Identification Detection->Identification Integration Peak Integration Identification->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Method_Selection Start Start: Need to quantify This compound HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity Matrix Complex Matrix? HighSensitivity->Matrix No GCMS Use GC-MS HighSensitivity->GCMS Yes Volatile Thermally Stable? Matrix->Volatile No Matrix->GCMS Yes AbsoluteQuant Absolute Quantification (no standard)? Volatile->AbsoluteQuant Maybe GCFID Use GC-FID Volatile->GCFID Yes HPLC Consider HPLC Volatile->HPLC No AbsoluteQuant->GCFID No qNMR Use qNMR AbsoluteQuant->qNMR Yes

References

Reactivity Face-Off: 1,1-Dibromohexane vs. 1,2-Dibromohexane - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, dihalogenated alkanes are versatile intermediates, pivotal in the construction of complex molecular architectures. Among these, the positional isomers 1,1-Dibromohexane and 1,2-Dibromohexane (B1595260) exhibit distinct reactivity profiles that dictate their synthetic applications. This guide provides a comprehensive comparison of their chemical behavior, supported by established principles and experimental contexts, to aid researchers in selecting the appropriate isomer for their synthetic endeavors.

At a Glance: Key Reactivity Differences

The primary distinction in the reactivity of this compound (a geminal dihalide) and 1,2-dibromohexane (a vicinal dihalide) lies in the arrangement of the bromine atoms. This structural difference significantly influences the outcomes of common organic reactions, particularly elimination and substitution pathways.

FeatureThis compound (Geminal)1,2-Dibromohexane (Vicinal)
Primary Reaction Type Elimination to form alkynesElimination to form alkenes and alkynes
Susceptibility to E2 Elimination Generally less reactive towards double dehydrohalogenationMore reactive due to the anti-periplanar arrangement of H and Br
Key Synthetic Application Synthesis of terminal alkynes (e.g., via Corey-Fuchs type reactions)Synthesis of alkenes and internal alkynes
Nucleophilic Substitution Can undergo substitution, but often competes with elimination and can be sluggish.Can undergo substitution, but elimination is often a major competing pathway.

Elimination Reactions: A Tale of Two Pathways

Elimination reactions are a cornerstone of the utility of dibromoalkanes. However, the structural arrangement of 1,1- and 1,2-dibromohexane leads to different products and often requires distinct reaction conditions.

1,2-Dibromohexane: A Stepwise Elimination to Alkenes and Alkynes

Vicinal dihalides like 1,2-dibromohexane are particularly susceptible to E2 elimination reactions. The presence of a bromine atom on an adjacent carbon facilitates the anti-periplanar arrangement of a proton and a leaving group, which is ideal for this concerted mechanism.

  • Reaction with a Strong Base: Treatment of 1,2-dibromohexane with a strong base, such as potassium hydroxide (B78521) or sodium amide, typically results in a two-step elimination. The first dehydrohalogenation yields a vinyl bromide, which can then undergo a second elimination to form an alkyne.

Illustrative Experimental Protocol: Dehydrobromination of a Vicinal Dibromide

A general procedure for the dehydrobromination of a vicinal dibromide involves refluxing with a strong base in a suitable solvent.

  • Reactants: To a round-bottom flask, add the vicinal dibromide (e.g., 1,2-dibromo-1,2-diphenylethane (B1143902) as a model, 3g), solid potassium hydroxide (1.5g), and a high-boiling solvent like 1,2-ethanediol (B42446) (15 mL).[1]

  • Reaction Conditions: Add boiling chips and heat the mixture to reflux with stirring for approximately 25 minutes.[1]

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the alkyne product.

This compound: A Gateway to Terminal Alkynes

Geminal dihalides such as this compound are key precursors to terminal alkynes. The double dehydrohalogenation of a 1,1-dihaloalkane with a strong base provides a reliable method for forming a triple bond at the terminus of a carbon chain.

  • Reaction with Excess Strong Base: The reaction of this compound with at least two equivalents of a very strong base, such as sodium amide in liquid ammonia, will proceed via two successive E2 eliminations to furnish 1-hexyne.

Illustrative Experimental Protocol: Synthesis of a Terminal Alkyne from a 1,1-Dibromoalkane

While a specific protocol for this compound is not detailed in the immediate search results, a general and widely used method is the Corey-Fuchs reaction, which involves the formation of a 1,1-dibromoalkene from an aldehyde, followed by elimination. A related, direct elimination from a 1,1-dibromoalkane would be as follows:

  • Reactants: In a flask equipped for low-temperature reaction, this compound would be dissolved in an inert solvent like THF or ether.

  • Reaction Conditions: A strong base, such as two or more equivalents of n-butyllithium or sodium amide, would be added at low temperature (e.g., -78 °C). The reaction would then be allowed to warm to room temperature.

  • Workup: The reaction is quenched with water or an aqueous ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent, dried, and purified.

G cluster_12 1,2-Dibromohexane Elimination cluster_11 This compound Elimination 1,2-DBH 1,2-Dibromohexane VB Vinyl Bromide 1,2-DBH->VB -HBr (Base) Alkyne_12 1-Hexyne or 2-Hexyne VB->Alkyne_12 -HBr (Stronger Base) 1,1-DBH This compound VB_gem 1-Bromo-1-hexene 1,1-DBH->VB_gem -HBr (Base) Alkyne_11 1-Hexyne VB_gem->Alkyne_11 -HBr (Base)

Nucleophilic Substitution Reactions

Both 1,1- and 1,2-dibromohexane can undergo nucleophilic substitution reactions; however, these are often less synthetically useful than their elimination counterparts due to competition from elimination and the potential for multiple substitutions.

For 1,2-dibromohexane , substitution reactions can be complex. A strong nucleophile that is also a strong base will favor elimination. Weaker, less hindered nucleophiles might lead to substitution products, but a mixture of mono- and di-substituted products is likely.

For This compound , nucleophilic substitution at the primary carbon is sterically accessible. However, the presence of two leaving groups on the same carbon can influence the reaction mechanism and stability of intermediates. Hydrolysis of geminal dihalides, for example, can lead to the formation of aldehydes.

The rate of nucleophilic substitution is influenced by several factors, including the nature of the halogen, the structure of the alkyl halide (primary, secondary, tertiary), and the nucleophile. Generally, for a given halogen, tertiary halogenoalkanes are more reactive in SN1 reactions, while primary halogenoalkanes are more reactive in SN2 reactions.

Grignard Reagent Formation

The formation of Grignard reagents from dihaloalkanes can be challenging due to intramolecular reactions.

  • 1,2-Dibromohexane: Attempted formation of a Grignard reagent from 1,2-dibromohexane is likely to result in an elimination reaction to form cyclohexene, as the initially formed Grignard reagent can attack the adjacent carbon bearing the second bromine atom.

  • This compound: Formation of a Grignard reagent from this compound is also complex. The initial product would be a gem-dimetallic species or could lead to α-elimination to form a carbene.

G cluster_grignard Grignard Reagent Formation Attempt 1,2-DBH_G 1,2-Dibromohexane + Mg Elim_G Cyclohexene 1,1-DBH_G This compound + Mg Complex Complex Products (e.g., carbene)

Conclusion

The reactivities of this compound and 1,2-dibromohexane are dictated by the relative positions of the two bromine atoms. 1,2-Dibromohexane is a valuable precursor for the synthesis of alkenes and internal alkynes through sequential elimination reactions, with its vicinal bromine arrangement favoring the E2 mechanism. In contrast, This compound serves as a reliable starting material for the preparation of terminal alkynes via double dehydrohalogenation. While both isomers can theoretically undergo nucleophilic substitution, these reactions are often plagued by competing elimination pathways. The choice between these two isomers should therefore be guided by the desired synthetic target, with a clear understanding of their distinct and predictable reactivity patterns.

References

Navigating the Labyrinth of Isomers: A Comparative Guide to the Purity Analysis of Dibromohexane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a cornerstone of quality control and a critical factor in ensuring the efficacy and safety of pharmaceutical products. Dibromohexane, a key building block in many synthetic pathways, presents a common analytical challenge due to the existence of numerous positional and stereoisomers with very similar physicochemical properties. This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of dibromohexane compounds, supported by experimental data and detailed protocols to inform methodological selection.

The separation and quantification of dibromohexane isomers, which differ only in the positions of the two bromine atoms along the hexane (B92381) chain, demand high-resolution analytical techniques. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy each offer distinct advantages and limitations in tackling this challenge. The choice of the most suitable method hinges on factors such as the specific isomers present, the required sensitivity, and the desired level of structural information.

At a Glance: A Comparative Overview of Analytical Techniques

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential partitioning of isomers between a liquid mobile phase and a solid stationary phase.Quantitative analysis based on the unique magnetic properties of atomic nuclei in different chemical environments.[1]
Typical Resolution Very HighHighModerate to Low (for isomers with very similar structures)
Sensitivity Very High (pg to fg range), especially with a Mass Spectrometry (MS) detector.High (ng to pg range)Lower (µg to mg range)
Analysis Time Faster than HPLC, typically a few minutes per sample.10-60 minutes per sample.Can be longer, depending on the required signal-to-noise ratio.
Strengths Excellent for separating volatile and semi-volatile isomers, high sensitivity, can be coupled with MS for definitive identification.[2]Versatile for a wide range of compound polarities, non-destructive.Provides detailed structural information, non-destructive, excellent for absolute quantification without isomer-specific reference standards.[3][4]
Weaknesses Requires analytes to be thermally stable and volatile, potential for thermal degradation of sensitive compounds.Can be challenging to find a suitable column and mobile phase for non-polar, non-UV active compounds like dibromohexane.Lower sensitivity, signal overlap can be an issue in complex mixtures.[1]

Gas Chromatography (GC): The Workhorse for Volatile Isomer Separation

Gas chromatography is a powerful and widely adopted technique for the analysis of dibromohexane isomers due to their inherent volatility.[5] The key to a successful separation lies in the selection of the appropriate GC column, specifically the stationary phase, which dictates the separation mechanism.

Performance Comparison of GC Columns

The separation of dibromohexane isomers is primarily influenced by their boiling points and polarities. Non-polar columns separate isomers based on differences in their boiling points, while mid-polar columns offer enhanced selectivity by also leveraging differences in polarity.[5]

GC Column TypeStationary Phase ExampleSeparation PrincipleExpected Elution Order of Dibromohexane Isomers
Non-Polar 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5)Boiling PointIncreasing boiling point
Mid-Polar 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)Polarity and Boiling PointIncreasing polarity and boiling point

Quantitative Data from GC-MS Analysis:

The following table presents typical retention time data for a selection of dibromohexane isomers obtained by GC-MS analysis, illustrating the separation achievable on a non-polar column.

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
1,5-Dibromohexane (B1618359)12.5163, 165, 83, 55, 41Product
1,6-Dibromohexane12.8163, 165, 83, 55, 41Isomeric Impurity
1-Bromo-5-hexanol10.2164, 166, 107, 83, 55Incomplete Reaction
1,5-Hexanediol8.5101, 83, 69, 55Unreacted Starting Material

Data adapted from a typical GC-MS analysis of a synthesized 1,5-dibromohexane sample.[2]

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC is often the first choice for dibromohexane analysis, HPLC offers a viable alternative, particularly for less volatile or thermally sensitive compounds. The primary challenge in developing an HPLC method for dibromohexane isomers is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. Refractive index (RI) or evaporative light scattering (ELSD) detectors are more suitable alternatives.

For the separation of positional isomers like those of dibromohexane, which are non-polar, Normal Phase HPLC is often the most effective approach.[6]

  • Stationary Phase: A polar stationary phase, such as bare silica (B1680970) gel, is typically used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like isopropanol (B130326) or ethyl acetate, is employed. The separation is based on the differential adsorption of the isomers to the polar stationary phase.

Reversed-Phase HPLC can also be explored, although it is generally less effective for separating non-polar isomers. Columns with specific selectivity, such as phenyl-based phases, may offer some degree of separation based on subtle differences in π-π interactions, though this is less relevant for saturated alkanes.[7]

Due to the limited availability of specific application data for dibromohexane isomers by HPLC, a generalized experimental protocol is suggested as a starting point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification

NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), is an indispensable tool for the unambiguous identification of isomers and the determination of their relative ratios in a mixture.[1] Unlike chromatographic techniques that rely on separation, quantitative NMR (qNMR) can provide a direct measure of the molar ratio of different isomers in a sample without the need for individual isomer reference standards.[3][4]

The principle of qNMR relies on the fact that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrals of well-resolved peaks corresponding to unique protons on each isomer, their relative concentrations can be accurately determined.

For complex mixtures where signals may overlap, two-dimensional (2D) NMR techniques can be employed to resolve individual signals and confirm structural assignments.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity analysis of dibromohexane isomers.[2]

  • Sample Preparation: Dissolve approximately 10 mg of the dibromohexane sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or hexane.

  • GC-MS Conditions:

    • Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes.[2]

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Identify the peaks corresponding to the different dibromohexane isomers based on their retention times and mass spectra. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) is a key identifier.[8] Quantify the isomeric purity by calculating the peak area percentage of the desired isomer relative to the total area of all integrated peaks.

High-Performance Liquid Chromatography (HPLC) - Method Development Starting Point

This protocol provides a starting point for developing a normal phase HPLC method for the separation of dibromohexane isomers.

  • Sample Preparation: Dissolve approximately 10 mg of the dibromohexane sample in 1 mL of the initial mobile phase.

  • HPLC Conditions:

    • Column: Silica-based normal phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-hexane and isopropanol. Start with a high percentage of n-hexane (e.g., 99:1 hexane:isopropanol) and gradually increase the proportion of isopropanol to optimize the separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. Quantify the isomeric purity by peak area percentage.

Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol describes a general procedure for determining the isomeric ratio of a dibromohexane mixture.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the dibromohexane sample into an NMR tube. Add a known amount of a suitable internal standard (a compound with a simple spectrum that does not overlap with the analyte signals). Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify well-resolved signals that are unique to each isomer.

    • Integrate the signals corresponding to each isomer and the internal standard.

    • Calculate the molar ratio of the isomers based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the isomeric purity analysis of dibromohexane compounds, from sample preparation to data analysis and reporting.

Isomeric_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis cluster_reporting Reporting Sample Dibromohexane Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR Chromatogram Chromatogram / Spectrum Acquisition GC->Chromatogram HPLC->Chromatogram NMR->Chromatogram Peak_Integration Peak Integration & Signal Analysis Chromatogram->Peak_Integration Quantification Quantification of Isomeric Purity Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Generalized workflow for isomeric purity analysis.

Conclusion

The selection of an optimal analytical method for the isomeric purity of dibromohexane compounds is a critical decision that impacts the reliability of research and the quality of final products. Gas chromatography, particularly when coupled with mass spectrometry, stands out for its high resolving power and sensitivity for these volatile compounds. While HPLC presents a viable, albeit less straightforward, alternative, quantitative NMR spectroscopy offers unparalleled structural confirmation and absolute quantification capabilities. For comprehensive characterization and in situations where isomeric impurities could have significant biological consequences, a multi-technique (orthogonal) approach, for instance, using GC for routine screening and NMR for structural confirmation and absolute quantification, provides the highest level of confidence in the isomeric purity of dibromohexane compounds.

References

A Comparative Guide to the Synthetic Validation of 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic routes for the preparation of 1,1-Dibromohexane, a valuable building block in organic synthesis. The performance of the conventional Corey-Fuchs reaction is objectively compared with a modern alternative involving a tribromide reagent. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound from hexanal (B45976) can be efficiently achieved through multiple pathways. Below is a summary of two key methods, highlighting their respective advantages and reaction parameters.

ReactionReagentsSolventTemperature (°C)Reaction TimeYield (%)
Corey-Fuchs Reaction Hexanal, Carbon Tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃)Dichloromethane (B109758) (DCM)0 to Room Temp.~12 hoursHigh (typically >80%)
Tribromide Method Hexanal, Tetrabutylammonium (B224687) Tribromide (TBAT), Triphenyl Phosphite (B83602) (P(OPh)₃)Dichloromethane (DCM)Room Temp.< 10 minutesHigh

In-Depth Analysis of Synthetic Routes

The Corey-Fuchs Reaction: A Classic Approach

The Corey-Fuchs reaction is a well-established and reliable method for the conversion of aldehydes to 1,1-dibromoalkenes, which upon subsequent reduction (not detailed here) would yield 1,1-dibromoalkanes.[1][2][3] The reaction proceeds via a phosphonium (B103445) ylide intermediate, generated from triphenylphosphine and carbon tetrabromide.[1][4][5]

  • Ylide Generation: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) and cool the solution to 0 °C.

  • Slowly add carbon tetrabromide (1.0 eq) to the stirred solution. The mixture is typically stirred for 30-60 minutes at 0 °C.

  • Aldehyde Addition: Add hexanal (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for approximately 12 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated and purified by column chromatography on silica (B1680970) gel to isolate the 1,1-dibromo-1-hexene intermediate.

The Tribromide Method: A Rapid and Efficient Alternative

A more recent development in the synthesis of gem-dibromoalkanes involves the use of a stable tribromide salt, such as tetrabutylammonium tribromide, in conjunction with triphenyl phosphite.[6][7] This method offers a significant advantage in terms of reaction time, with conversions often completing in under ten minutes at room temperature.[6]

  • Reaction Setup: To a solution of hexanal (1.0 eq) in dichloromethane (DCM) at room temperature, add triphenyl phosphite (1.1 eq).

  • Reagent Addition: Add tetrabutylammonium tribromide (1.1 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10 minutes.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound from an aldehyde precursor is outlined below. This process involves the initial reaction followed by a series of work-up and purification steps to isolate the final product.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Hexanal & Reagents reaction Reaction Mixture start->reaction Combine in DCM completion Reaction Completion (TLC Monitoring) reaction->completion Stir at specified temp/time quench Quench Reaction completion->quench Proceed to work-up extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography Purify crude product product Pure this compound chromatography->product

General workflow for this compound synthesis.

Signaling Pathway of the Corey-Fuchs Reaction

The Corey-Fuchs reaction proceeds through a series of well-defined intermediates. The key steps involve the formation of a phosphorus ylide, its reaction with the aldehyde, and the subsequent formation of the dibromoalkene.

G PPh3 Triphenylphosphine (PPh₃) Ylide Dibromomethylenetriphenylphosphorane (Ylide) PPh3->Ylide Reacts with CBr4 Carbon Tetrabromide (CBr₄) CBr4->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic attack on Hexanal Hexanal Hexanal->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Dibromoalkene 1,1-Dibromo-1-hexene Oxaphosphetane->Dibromoalkene Elimination PPh3O Triphenylphosphine oxide (byproduct) Oxaphosphetane->PPh3O Elimination

Corey-Fuchs reaction mechanism pathway.

References

Navigating Aldehyde-to-Alkyne Homologation: A Comparative Guide to Alternatives for 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to synthesize terminal alkynes from aldehydes, the choice of reagents is critical to ensure efficiency, safety, and scalability. While 1,1-dibromoalkanes, such as 1,1-dibromohexane, have been traditionally employed in reactions like the Corey-Fuchs olefination, a range of alternative reagents offer distinct advantages in terms of reaction conditions, functional group tolerance, and ease of purification. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

The transformation of an aldehyde to a terminal alkyne, a one-carbon homologation, is a fundamental process in organic synthesis, providing a versatile functional group for further elaboration, including "click chemistry" applications.[1] The classical approach involves the formation of a gem-dibromoalkene intermediate, often generated from 1,1-dibromoalkanes, which is then converted to the alkyne. However, contemporary methods offer more direct and often milder routes. This guide will focus on the most prominent alternatives: the Corey-Fuchs reaction (utilizing carbon tetrabromide and triphenylphosphine) and the Ohira-Bestmann/Seyferth-Gilbert homologation (employing diazophosphonate reagents).

Performance Comparison of Key Reagents

The selection of an appropriate reagent for aldehyde-to-alkyne homologation depends on several factors, including the substrate's nature, desired scale, and laboratory safety considerations. The following table summarizes the key performance indicators for the primary alternatives to pre-formed 1,1-dibromoalkanes.

Reagent/MethodKey ReagentsTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
1,1-Dibromoalkane Precursor Pre-synthesized 1,1-dibromoalkane, Base (e.g., n-BuLi)Good to HighBroad for aldehydesControl over dibromoalkene intermediateRequires prior synthesis of the dibromoalkane
Corey-Fuchs Reaction PPh₃, CBr₄Good to Excellent (70-95%)[2]Broad; tolerates various functional groups[2][3]One-pot procedure from aldehyde, readily available reagents[4]Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification, CBr₄ is a regulated substance[2]
Ohira-Bestmann Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonateGood to ExcellentBroad, including enolizable aldehydes[5]Mild reaction conditions, avoids strong bases[6], commercially available reagent[7]Reagent can be explosive, particularly on a larger scale[4]
Seyferth-Gilbert Reagent Dimethyl (diazomethyl)phosphonateGoodBroad, including relatively unreactive compounds[5]Can be generated in situ, effective for challenging substratesReagent has limited shelf life[5]

Reaction Mechanisms and Logical Workflow

To visualize the chemical transformations and decision-making process, the following diagrams illustrate the reaction pathways and a logical workflow for selecting a suitable reagent.

CoreyFuchs_Mechanism cluster_ylide Ylide Formation cluster_wittig Wittig-type Reaction cluster_elimination Elimination PPh3_1 2 PPh₃ Ylide [Ph₃P=CBr₂] PPh3_1->Ylide + PPh3_1->Ylide CBr4 CBr₄ CBr4->Ylide CBr4->Ylide Dibromoalkene R-CH=CBr₂ Ylide->Dibromoalkene + Aldehyde Ylide->Dibromoalkene PPh3Br2 Ph₃PBr₂ Aldehyde R-CHO Aldehyde->Dibromoalkene Aldehyde->Dibromoalkene Ph3PO Ph₃PO Alkyne R-C≡CH Dibromoalkene->Alkyne + Base Dibromoalkene->Alkyne Base 2 n-BuLi Base->Alkyne Base->Alkyne

Corey-Fuchs Reaction Mechanism.

OhiraBestmann_Mechanism Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate Diazo [ (MeO)₂P(O)CHN₂ ]⁻ Reagent->Diazo + Base Base Base (e.g., K₂CO₃) Base->Diazo Intermediate Oxaphosphetane intermediate Diazo->Intermediate + Aldehyde Aldehyde R-CHO Aldehyde->Intermediate Alkyne R-C≡CH Intermediate->Alkyne -> Elimination Byproduct Dimethyl phosphate Intermediate->Byproduct -> Elimination

Ohira-Bestmann Homologation Mechanism.

Reagent_Selection_Workflow Start Start: Aldehyde to Alkyne Conversion Scale Reaction Scale? Start->Scale Preformed_Dibromo Consider Pre-formed 1,1-Dibromoalkane Start->Preformed_Dibromo Intermediate Isolation Desired Functional_Groups Sensitive Functional Groups? Scale->Functional_Groups Small Scale Corey_Fuchs Consider Corey-Fuchs Scale->Corey_Fuchs Large Scale (Caution with CBr₄) Purification Ease of Purification a Priority? Functional_Groups->Purification No Ohira_Bestmann Consider Ohira-Bestmann Functional_Groups->Ohira_Bestmann Yes (e.g., enolizable) Seyferth_Gilbert Consider Seyferth-Gilbert Functional_Groups->Seyferth_Gilbert Unreactive Aldehyde Purification->Corey_Fuchs No Purification->Ohira_Bestmann Yes (water-soluble byproducts)

Reagent Selection Workflow.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for the Corey-Fuchs reaction and the Ohira-Bestmann homologation.

Protocol 1: Corey-Fuchs Reaction for the Synthesis of a Terminal Alkyne

This two-step procedure first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[8][9]

Step A: Synthesis of the 1,1-Dibromoalkene

  • To a stirred solution of triphenylphosphine (B44618) (2.0 eq.) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the 1,1-dibromoalkene.

Step B: Conversion to the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) at -78 °C under an inert atmosphere.

  • Add n-butyllithium (2.1 eq., solution in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the terminal alkyne.

Protocol 2: Ohira-Bestmann Homologation for the Synthesis of a Terminal Alkyne

This one-pot procedure directly converts an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.[1][7]

  • To a stirred solution of the aldehyde (1.0 eq.) and potassium carbonate (2.0 eq.) in methanol (B129727) at 0 °C, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.2 eq.) in methanol.

  • Allow the reaction mixture to warm to room temperature and stir overnight, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.

Concluding Remarks

The choice between this compound and its alternatives for the synthesis of terminal alkynes from aldehydes is multifaceted. While the Corey-Fuchs reaction offers a robust and widely applicable one-pot method from readily available starting materials, the generation of a stoichiometric amount of triphenylphosphine oxide can present purification challenges. The Ohira-Bestmann and Seyferth-Gilbert homologations provide milder alternatives that are particularly advantageous for sensitive substrates and can simplify product isolation due to their water-soluble byproducts.[2] However, the potential explosivity of diazophosphonate reagents necessitates careful handling, especially on a larger scale.[4]

For drug development professionals and scientists working on complex syntheses, the selection of the optimal reagent will depend on a careful evaluation of the substrate's properties, the desired scale of the reaction, and the available purification techniques. This guide provides the foundational data and protocols to make an informed decision, ultimately leading to a more efficient and successful synthetic outcome.

References

Spectral Analysis of 1,1-Dibromohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectral Data Comparison

The following tables summarize the available spectral data for 1,2-dibromohexane (B1595260) and 1,6-dibromohexane, covering Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) Spectroscopy. This data serves as a reference for distinguishing between these isomers.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Mass-to-Charge Ratios (m/z)
1,2-DibromohexaneC₆H₁₂Br₂243.97 g/mol 163/165 (M-HBr)⁺, 81 (C₆H₉)⁺, 55 (C₄H₇)⁺
1,6-DibromohexaneC₆H₁₂Br₂243.97 g/mol 163/165 (M-HBr)⁺, 135/137 (M-Br-C₂H₄)⁺, 55 (C₄H₇)⁺

Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundC1-HC2-HC3-HC4-HC5-HC6-H
1,2-Dibromohexane~3.8 (dd)~4.1 (m)~1.5-1.9 (m)~1.3-1.5 (m)~0.9 (t)-
1,6-Dibromohexane~3.4 (t)~1.9 (quint)~1.5 (quint)~1.5 (quint)~1.9 (quint)~3.4 (t)

Table 3: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC1C2C3C4C5C6
1,2-Dibromohexane~38~55~35~30~22~14
1,6-Dibromohexane~34~33~28~28~33~34

Table 4: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundC-H StretchingC-H BendingC-Br Stretching
1,2-Dibromohexane2850-3000~1465500-650
1,6-Dibromohexane2850-3000~1465500-650

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Specific instrument parameters may vary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is commonly used for volatile compounds like dibromohexanes. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Parameters: Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied.

  • Spectral Interpretation: The chemical shifts (δ), integration (for ¹H), and splitting patterns (for ¹H) are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.

  • Background Spectrum: A background spectrum of the empty salt plates is recorded.

  • Sample Spectrum: The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound, from sample preparation to structural elucidation.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Prep Prepare Sample MS Mass Spectrometry Prep->MS NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS_Data Analyze MS Data (MW, Formula) MS->MS_Data NMR_Data Analyze NMR Data (Connectivity) NMR->NMR_Data IR_Data Analyze IR Data (Functional Groups) IR->IR_Data Structure Propose Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for spectral analysis of an organic compound.

Comparative Guide to Elimination Reactions of Dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of elimination reactions in dibromoalkanes, focusing on the influence of substrate structure and reaction conditions on product outcomes. The bimolecular elimination (E2) mechanism is central to these transformations, which are fundamental for the synthesis of alkenes and alkynes.[1][2] The guide presents quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

Mechanistic Overview: The Twofold E2 Elimination

The conversion of dibromoalkanes to alkynes or dienes typically proceeds through a sequential two-step E2 elimination process.[3] The E2 mechanism is a concerted, single-step process where a base removes a proton (H) and a leaving group (Br) departs simultaneously, requiring an anti-periplanar arrangement of the H and Br atoms for optimal orbital overlap in the transition state.[1][4][5]

The first elimination from a dibromoalkane yields a bromoalkene intermediate. A second, often more energy-intensive, elimination step then leads to the formation of an alkyne.[3][6] The success and regioselectivity of these reactions are highly dependent on the structure of the dibromoalkane (vicinal vs. geminal), the strength and steric bulk of the base, and the solvent used.

Dihalide_Pathways vicinal Vicinal Dibromoalkane (R-CHBr-CHBr-R') intermediate Bromoalkene Intermediate (R-CBr=CH-R') vicinal->intermediate -HBr (E2) geminal Geminal Dibromoalkane (R-CH2-CBr2-R') geminal->intermediate -HBr (E2) alkyne Alkyne (R-C≡C-R') intermediate->alkyne -HBr (E2) (Stronger conditions) Experimental_Workflow start 1. Combine Reactants (Dibromoalkane, Base, Solvent) reflux 2. Heat to Reflux (e.g., 25-60 min) start->reflux cool 3. Cool and Precipitate (Add water, use ice bath) reflux->cool filter 4. Isolate Crude Product (Vacuum Filtration) cool->filter recrystallize 5. Purify Product (e.g., Recrystallization) filter->recrystallize analyze 6. Analyze Product (Mass, MP, NMR, GC) recrystallize->analyze

References

Safety Operating Guide

Navigating the Disposal of 1,1-Dibromohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Dibromohexane. Adherence to these procedures is critical for mitigating risks, protecting the environment, and ensuring that all chemical waste is handled in accordance with institutional and regulatory standards.

Core Principles of this compound Waste Management

This compound is a halogenated organic compound and must be treated as hazardous waste.[1][2] Proper disposal hinges on the principle of meticulous waste segregation to prevent dangerous reactions and to facilitate compliant disposal, which typically involves high-temperature incineration by a licensed facility.[1][3] Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and create complex waste streams.[1][4]

Hazard Profile and Safety Data

Property / Hazard ClassificationSummary of Anticipated HazardSource
GHS Hazard Classifications May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled. Expected to be toxic to aquatic life with long-lasting effects.[5][6][7]
Physical State Liquid at room temperature.[5]
Primary Disposal Route Dispose of as hazardous waste via a licensed chemical destruction plant or controlled incineration.[3][6][8]
Incompatibilities Strong oxidizing agents. Do not mix with acids, bases, or non-halogenated organic waste.[1][2][5]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe collection, storage, and disposal of this compound waste.

1. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any waste collection, ensure you are wearing the appropriate PPE. All handling of this compound and its waste must occur within a certified chemical fume hood to minimize inhalation exposure.[4][9]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or punctures before use.[9]

  • Eye Protection : Use chemical safety goggles with side shields. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Body Protection : A flame-retardant lab coat is mandatory. For larger volumes, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection : A properly functioning chemical fume hood is essential. If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH-approved respirator with appropriate organic vapor cartridges.[9]

2. Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step.

  • Designated Waste Stream : this compound is a halogenated organic waste.[1] It must be collected in a container designated exclusively for this waste category.

  • Prohibited Mixing : Do not mix this compound waste with non-halogenated solvents (e.g., hexane, ethanol, acetone), aqueous waste, acids, bases, or solid chemical waste.[1][4][10]

3. Waste Container Selection and Labeling

  • Container Type : Use a clean, dry, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting screw-top cap to prevent vapor release.[4][11][12]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[4] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".[12]

    • An accurate list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[1][4]

    • The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").[11]

4. Accumulation and Storage

  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA at or near the point of waste generation.[4][11] This area could be a designated section of a workbench or within a chemical fume hood.

  • Storage Conditions : The SAA should be well-ventilated and away from sources of heat or ignition.[4] The container should be stored in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[4]

  • Container Management : Keep the waste container closed at all times, except when adding waste.[11] Do not fill the container beyond 90% capacity to allow for thermal expansion.[4][10]

5. Arranging for Final Disposal

  • Requesting Pickup : Once the container is full or has been stored for the maximum time allowed by your institution, arrange for its collection. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][12]

  • Professional Disposal : Do not attempt to dispose of this compound down the drain or in regular trash.[6][8] The required method of disposal is typically high-temperature incineration performed at a licensed facility equipped to handle and neutralize the resulting acid gases.[1][3]

Emergency Protocol: Spill Management

In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or outside of a chemical fume hood, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Ventilate : Ensure the area is well-ventilated. The chemical fume hood sash should be kept at the appropriate working height.[4]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4]

  • Collect Waste : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a sealable, leak-proof container.[4][6]

  • Label as Hazardous Waste : Label the container clearly as "Hazardous Waste - Spill Debris" and list "this compound" as the contaminant.[4]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Request Pickup : Arrange for the disposal of the spill debris through your EHS department.[4]

Disposal Workflow Visualization

The following diagram illustrates the standard workflow for the safe disposal of this compound.

G A Start: Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Is waste halogenated? (Contains F, Cl, Br, I) B->C D Segregate into Halogenated Waste Stream C->D Yes K Segregate into Non-Halogenated Stream (Not for this compound) C->K No E Select & Label Compatible Hazardous Waste Container D->E F Add Waste in Fume Hood (Keep Container Closed) E->F G Store in Designated SAA (Secondary Containment) F->G H Container >90% Full? G->H H->G No I Contact EHS for Pickup H->I Yes J Licensed Hazardous Waste Disposal (Incineration) I->J

References

Personal protective equipment for handling 1,1-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1-Dibromohexane

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This guide provides immediate and essential safety protocols, operational plans, and disposal information for this compound, a flammable and irritant chemical. Adherence to these step-by-step procedures is critical for minimizing exposure risks and ensuring regulatory compliance.

Hazard Summary & Physical Properties

This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is also toxic to aquatic life.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular Formula C₆H₁₂Br₂
Molecular Weight 243.97 g/mol [2]
Appearance Clear to light yellow liquid[3]
Odor Odorless[4]
Boiling Point 243 °C (469.4 °F)[5]
Flash Point 110 °C (230 °F)[5]
Solubility Insoluble in water[4]
Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications & Recommendations
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as Viton™ or Silver Shield®/4H®, should be worn.[6] Always inspect gloves for integrity before use and dispose of them properly after handling.[7][8]
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting chemical safety goggles are required.[9] A face shield should also be worn to protect against splashes.[7][8]
Skin & Body Protection Laboratory Coat & Protective ClothingA flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin contact.[8][9]
Respiratory Protection Air-Purifying RespiratorWhen handling outside of a certified chemical fume hood or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is essential.[7][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks. The following workflow outlines the necessary steps for safe usage in a laboratory setting.

Operational Workflow for Handling this compound prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling Experiment complete storage Storage post_handling->storage Store or dispose Spill Cleanup Procedure for this compound evacuate Evacuate & Alert ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain absorb Absorb Material contain->absorb collect Collect Residue absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.